molecular formula C6H3F3IN B1344366 3-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-71-4

3-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1344366
CAS No.: 590371-71-4
M. Wt: 272.99 g/mol
InChI Key: AXIRKFLGSOEBGV-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F3IN and its molecular weight is 272.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRKFLGSOEBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649101
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-71-4
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of both an iodine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and steric hindrance, making it a valuable building block for the synthesis of novel pharmaceutical agents and agrochemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 590371-71-4[1]
Molecular Formula C₆H₃F₃IN[1]
Molecular Weight 272.99 g/mol [1]
Appearance Yellow solid[2]
Melting Point 42-43 °C (hexane)[2]
Boiling Point 210.089 °C at 760 mmHg[2]
Density 1.975 g/cm³[2]
Flash Point 80.859 °C[2]
Refractive Index 1.523[2]

Synthesis of this compound

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound via a Sandmeyer-type reaction is depicted below. This process begins with the commercially available 2-(trifluoromethyl)pyridine, which is first nitrated and then reduced to form the key amine intermediate. The amine is then converted to the target molecule.

SynthesisWorkflow Start 2-(Trifluoromethyl)pyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (e.g., Fe/HCl or H2, Pd/C) Nitration->Reduction Step 2 Diazotization Diazotization (NaNO2, H+) Reduction->Diazotization Step 3 Iodination Iodination (e.g., KI) Diazotization->Iodination Step 4 Product This compound Iodination->Product

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-(Trifluoromethyl)pyridine to 3-Nitro-2-(trifluoromethyl)pyridine

  • To a stirred solution of 2-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of 3-Nitro-2-(trifluoromethyl)pyridine to 3-Amino-2-(trifluoromethyl)pyridine

  • To a solution of 3-nitro-2-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or acetic acid), a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation (H₂, Pd/C), is employed.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then worked up by neutralization and extraction to afford 3-amino-2-(trifluoromethyl)pyridine.

Step 3 & 4: Diazotization of 3-Amino-2-(trifluoromethyl)pyridine and Subsequent Iodination

  • 3-Amino-2-(trifluoromethyl)pyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • The resulting diazonium salt solution is then slowly added to a solution of potassium iodide in water.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • The product is extracted with an organic solvent, and the organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by water and brine.

  • The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield crude this compound.

  • Purification is typically achieved by column chromatography on silica gel.

Characterization Data

Detailed characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the iodine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule (five for the pyridine ring and one for the trifluoromethyl group). The carbon attached to the iodine will be significantly downfield, while the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H 7.0 - 8.5m-
¹³C 90 - 160 (aromatic C), ~120 (CF₃)--
¹⁹F ~ -60 to -70 (relative to CFCl₃)s-

Note: The predicted chemical shifts are general ranges and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z = 273. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the molecular ion region. Common fragmentation pathways would likely involve the loss of the iodine atom, the trifluoromethyl group, or a molecule of HCN from the pyridine ring.

Expected Fragmentation:

MassSpecFragmentation M [C₆H₃F₃IN]⁺˙ m/z = 273 M_minus_I [C₆H₃F₃N]⁺ m/z = 146 M->M_minus_I - I• M_minus_CF3 [C₅H₃IN]⁺˙ m/z = 204 M->M_minus_CF3 - CF₃• M_minus_I_minus_HCN [C₅H₂F₃]⁺ m/z = 119 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Plausible mass spectral fragmentation pathways for this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This technical guide provides a foundational understanding of its synthesis and characterization. While a specific, detailed experimental protocol from a peer-reviewed source is not currently available, the outlined synthetic strategy based on established chemical transformations provides a reliable starting point for its preparation in a laboratory setting. The provided characterization data, though largely predictive, offers a solid basis for the identification and quality control of the synthesized compound. Further research to establish and publish a robust and optimized synthetic procedure would be a valuable contribution to the scientific community.

References

Spectroscopic Characterization of 3-Iodo-2-(trifluoromethyl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Iodo-2-(trifluoromethyl)pyridine (CAS No. 590371-71-4).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while some experimental data for related isomers is available, the data presented here for the target molecule is primarily based on predictive models due to a lack of publicly available experimental spectra.

Table 1: Predicted NMR Spectroscopic Data for this compound
Nucleus Predicted Chemical Shift (δ) [ppm] Key Considerations
¹H NMRNot explicitly predicted in searches, but would expect signals in the aromatic region (approx. 7.0-9.0 ppm).The electron-withdrawing trifluoromethyl group and the iodine atom will influence the precise chemical shifts of the pyridine ring protons.
¹³C NMRPredicted values are available from some chemical suppliers.[1]The carbon attached to the trifluoromethyl group will show a characteristic quartet in a proton-coupled spectrum due to C-F coupling. The carbon attached to iodine will also exhibit a distinct chemical shift.
¹⁹F NMRA single resonance is expected for the -CF₃ group.The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring (around -60 to -70 ppm relative to CFCl₃).[2]

Note: Predicted NMR data should be confirmed with experimental results.

Table 2: Expected Infrared (IR) Absorption Bands for this compound
Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
C-F1100-1300Stretching
C=N, C=C (Pyridine ring)1600-1650Stretching
C-I500-650Stretching
C-H (Aromatic)3000-3100Stretching

This data is based on typical vibrational frequencies for the respective functional groups and may vary in the actual spectrum of the molecule.[3][4]

Table 3: Predicted Mass Spectrometry (MS) Data for this compound
Adduct Predicted m/z
[M+H]⁺273.93352
[M+Na]⁺295.91546
[M-H]⁻271.91896
[M]⁺272.92569

Data sourced from predicted collision cross-section calculations.[5] The molecular weight of this compound is 272.99 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-capable probe. A common external standard is CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene.[6] ¹H decoupling can be used to remove H-F coupling.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.[3] Typically, a background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For a more direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization could be used if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (Low & High Resolution) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

References

An In-depth Technical Guide to the Crystal Structure of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 3-Iodo-2-(trifluoromethyl)pyridine. While a definitive, experimentally determined crystal structure is not publicly available at the time of this writing, this document compiles known physicochemical data and presents a representative experimental protocol for its synthesis and purification based on established methodologies for analogous compounds. The guide also illustrates key molecular characteristics and a generalized synthetic workflow through structured data tables and schematic diagrams. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

This compound is a halogenated pyridine derivative of significant interest in organic synthesis and drug discovery. The presence of both a bulky, polarizable iodine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique chemical reactivity and potential for diverse functionalization. These substituents make it a valuable building block for the synthesis of more complex molecules, including agrochemicals and pharmaceutical intermediates.[1][2] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[2] This guide aims to consolidate the available data on this compound and provide a practical framework for its synthesis and handling.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
CAS Number 590371-71-4[1]
Molecular Formula C₆H₃F₃IN[1]
Molecular Weight 272.997 g/mol [1]
Appearance Yellow solid[1]
Melting Point 42-43 °C (recrystallized from hexane)[1]
Boiling Point 210.089 °C at 760 mmHg[1]
Density 1.975 g/cm³[1]
Flash Point 80.859 °C[1]
Refractive Index 1.523[1]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C (Predicted)[1]
LogP 2.70500[1]

Molecular Structure and Crystal Packing

As of this publication, a single-crystal X-ray diffraction study for this compound is not available in the public domain, including major crystallographic databases. Therefore, precise details on its crystal system, space group, unit cell dimensions, and intermolecular interactions remain undetermined.

Based on the known structure of the pyridine ring and its substituents, the molecule is expected to have a planar pyridine core. The iodine atom at the 3-position and the trifluoromethyl group at the 2-position will influence the electronic distribution and steric profile of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the basicity of the pyridine nitrogen and the reactivity of the ring towards nucleophilic substitution. The carbon-iodine bond is a key site for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

Logical Relationship of Molecular Features

The following diagram illustrates the key structural features of this compound and their chemical implications.

A This compound B Pyridine Core A->B C 2-Trifluoromethyl Group (-CF3) A->C D 3-Iodo Group (-I) A->D E Electron-Withdrawing Effects C->E F Steric Hindrance C->F H Increased Lipophilicity & Metabolic Stability C->H D->F G Site for Cross-Coupling (e.g., Suzuki, Heck) D->G I Reduced Basicity of Pyridine N E->I A Reaction Setup (Inert Atmosphere) B Addition of Reagents (2,3-Diiodopyridine, TMSCF3, CuI, KF, DMF) A->B C Heating & Stirring (Reaction Monitoring) B->C D Aqueous Workup (Quenching & Extraction) C->D E Drying & Solvent Removal D->E F Purification (Column Chromatography) E->F G Crystallization (from Hexane) F->G H Pure this compound G->H

References

Physical and chemical properties of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Iodo-2-(trifluoromethyl)pyridine. It details the compound's structural and chemical identifiers, summarizes its key physical and chemical characteristics, and outlines its significant role as a versatile building block in modern synthetic chemistry. Special emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in pharmaceutical and agrochemical research. This document includes a representative experimental protocol for a Suzuki-Miyaura coupling reaction and concludes with essential safety information.

Compound Identification and Physical Properties

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. The presence of an iodine atom at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position imparts unique reactivity to the pyridine ring, making it a valuable substrate for a variety of chemical transformations.

Table 1: Compound Identifiers and Names

IdentifierValue
CAS Number 590371-71-4[1][2]
Molecular Formula C₆H₃F₃IN[1][2]
Molecular Weight 272.99 g/mol [1][2]
IUPAC Name This compound
Synonyms 3-Iodo-alpha,alpha,alpha-trifluoro-2-picoline, Pyridine, 3-iodo-2-(trifluoromethyl)-[1]
InChIKey AXIRKFLGSOEBGV-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(N=C1)C(F)(F)F)I[3]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Yellow solid[1]
Melting Point 42-43 °C[1]
Boiling Point 210.1 °C at 760 mmHg[1]
Density 1.975 g/cm³[1]
Refractive Index 1.523[1]
LogP (predicted) 2.71[1]
Vapor Pressure (predicted) 0.3±0.4 mmHg at 25°C[1]

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by two key structural features: the carbon-iodine bond and the electron-deficient pyridine ring, which is further deactivated by the potent electron-withdrawing trifluoromethyl (-CF₃) group.

  • Carbon-Iodine Bond Reactivity : The C-I bond at the 3-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal catalysts, particularly palladium(0). This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Influence of the Trifluoromethyl Group : The -CF₃ group significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity. This group increases the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a highly desirable feature in drug design.[4]

The primary application of this compound is as a building block in the synthesis of more complex substituted pyridines. It is particularly valuable in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal and agrochemical chemistry.[4]

Core cross-coupling reactions of this compound.

Spectroscopic Data

While experimentally derived spectra for this compound are not widely published, data for structurally similar compounds provide insights into the expected spectroscopic features. The trifluoromethyl group has a profound deshielding effect in NMR spectroscopy.

Table 3: Predicted and Representative Spectroscopic Data

TechniqueData TypeExpected Chemical Shift / Feature
¹H NMR Chemical Shift (δ, ppm)Aromatic protons expected in the range of 7.0-8.5 ppm.
¹³C NMR Chemical Shift (δ, ppm)Carbon attached to -CF₃ group: ~120-125 ppm (quartet, J ≈ 270 Hz). Carbon attached to Iodine: Downfield shift. Other aromatic carbons: 110-150 ppm.
¹⁹F NMR Chemical Shift (δ, ppm)A sharp singlet for the -CF₃ group, typically between -60 and -70 ppm (relative to CFCl₃).[5]
Mass Spec. m/z[M]+ at ~273; Isotopic pattern for iodine.
IR Wavenumber (cm⁻¹)Strong C-F stretching bands around 1100-1300 cm⁻¹.

Note: The data in Table 3 are based on predictions and analysis of analogous compounds.[6] Actual experimental values may vary.

Experimental Protocols

The Suzuki-Miyaura cross-coupling is a powerful and frequently utilized method for forming C-C bonds with this substrate. Below is a representative, generalized protocol for the reaction of this compound with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-Phenyl-2-(trifluoromethyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-Iodo-2-(CF3)pyridine - Phenylboronic Acid - Base (e.g., K2CO3) B Add Solvent (e.g., Dioxane/H2O) A->B C Purge with Inert Gas (N2/Ar) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute (e.g., Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate (Rotary Evaporator) I->J K Purify (Column Chromatography) J->K L Final Product: 3-Phenyl-2-(CF3)pyridine K->L Characterize

General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-phenyl-2-(trifluoromethyl)pyridine.

Safety Information

This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Hazards: While a specific safety data sheet for this compound is not universally available, related iodo- and trifluoromethyl-pyridines are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All chemical procedures should be conducted with appropriate safety precautions and risk assessments.

References

In-Depth Technical Guide: 2-Chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-4-iodopyridine, with CAS registry number 884494-49-9, is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctionalized structure, featuring chloro, fluoro, and iodo substituents, offers a versatile platform for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its properties, synthesis, and, most notably, its pivotal role in the development of targeted cancer therapeutics, exemplified by its use in the synthesis of the potent ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).

Physicochemical Properties

2-Chloro-5-fluoro-4-iodopyridine is a solid at room temperature with the following properties:

PropertyValueReference(s)
CAS Number 884494-49-9[1]
Molecular Formula C₅H₂ClFIN[1]
Molecular Weight 257.43 g/mol [1]
IUPAC Name 2-chloro-5-fluoro-4-iodopyridine[1]
Boiling Point 242 °CN/A
Density 2.129 g/cm³N/A
Flash Point 100 °CN/A
Appearance SolidN/A

Synthesis

While specific, detailed industrial synthesis protocols for 2-Chloro-5-fluoro-4-iodopyridine are often proprietary, the general approach involves multi-step synthesis starting from simpler pyridine precursors. The synthesis leverages halogenation reactions to introduce the chloro, fluoro, and iodo groups at specific positions on the pyridine ring. One patented method describes the preparation of fluoropyridine compounds through processes like the improved Balz-Schiemann reaction of aminopyridines or through the bromination, denitrification, and fluorination of nitropyridine compounds.[2]

Application in Drug Discovery: Synthesis of Lorlatinib (PF-06463922)

The most prominent application of 2-Chloro-5-fluoro-4-iodopyridine in drug development is as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[3][4] Lorlatinib is designed to be highly potent, selective, and capable of penetrating the blood-brain barrier, a crucial feature for treating brain metastases in non-small cell lung cancer (NSCLC).[3][4]

Role in the Synthetic Pathway of Lorlatinib

2-Chloro-5-fluoro-4-iodopyridine serves as a core scaffold onto which other key fragments of the Lorlatinib molecule are constructed. The iodine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups. The chlorine atom can be subsequently displaced through nucleophilic aromatic substitution to build another part of the final molecule.

G A 2-Chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9) B Suzuki Coupling (Introduction of Aryl Group at C4) A->B C Intermediate A B->C D Nucleophilic Aromatic Substitution (Displacement of Chlorine at C2) C->D E Intermediate B D->E F Further Synthetic Steps E->F G Lorlatinib (PF-06463922) F->G

General Synthetic Workflow for Lorlatinib

Biological Activity and Mechanism of Action of Lorlatinib

Target Profile and Potency

Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[5] Oncogenic fusions of ALK and ROS1 are key drivers in certain cancers, including NSCLC and neuroblastoma.[6] These fusion proteins lead to constitutive activation of the kinase, driving downstream signaling pathways that promote cell proliferation and survival.[7] Lorlatinib has demonstrated high affinity for both wild-type and mutated forms of ALK and ROS1 that are resistant to earlier-generation inhibitors like crizotinib.[8]

TargetKᵢ (nM)IC₅₀ (nM)Reference(s)
ROS1<0.025-[5]
Wild-type ALK<0.07-[5]
ALKL1196M0.715-43[5]
ALKG1269A-14-80[5]
ALKI1151Tins-38-50[5]
ALKG1202R-77-113[5]
Signaling Pathway Inhibition

The constitutive activation of ALK/ROS1 fusion proteins drives several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[9][7] By inhibiting the kinase activity of ALK and ROS1, Lorlatinib effectively blocks these downstream signals, leading to the inhibition of tumor cell growth and induction of apoptosis.[7][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibits

ALK/ROS1 Signaling Pathway and Lorlatinib Inhibition

Experimental Protocols

General Procedure for Suzuki Coupling

A general procedure for a Suzuki coupling reaction involving an aryl iodide, such as 2-Chloro-5-fluoro-4-iodopyridine, is as follows. Note that specific conditions may vary.

  • To a reaction vessel, add 2-Chloro-5-fluoro-4-iodopyridine, a suitable boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of dioxane and water, or toluene and ethanol) is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 2-Chloro-5-fluoro-4-iodopyridine - Boronic Acid/Ester - Palladium Catalyst - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Experimental Workflow for Suzuki Coupling
In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a compound like Lorlatinib against ALK or ROS1 can be determined using an in vitro kinase assay.

  • Reagents and Materials: Recombinant human ALK or ROS1 kinase, ATP, a suitable kinase substrate (e.g., a peptide with a tyrosine residue), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure: a. The compound to be tested (e.g., Lorlatinib) is serially diluted to various concentrations. b. The recombinant kinase and the substrate are incubated with the different concentrations of the compound in a reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Clinical Significance of Lorlatinib

Lorlatinib is currently in clinical trials and has shown significant clinical activity in patients with ALK-positive and ROS1-positive advanced NSCLC, including those who have developed resistance to prior tyrosine kinase inhibitors.[4][11][12] Its ability to penetrate the blood-brain barrier makes it a valuable treatment option for patients with brain metastases, a common complication in this patient population.[4][11]

Conclusion

2-Chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9) is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of complex pharmaceutical agents. Its application in the synthesis of the potent ALK/ROS1 inhibitor Lorlatinib underscores its importance in the field of targeted cancer therapy. The unique reactivity afforded by its three distinct halogen substituents allows for the efficient construction of intricate molecular architectures, enabling the development of next-generation therapeutics to address unmet medical needs in oncology. Researchers and drug development professionals can leverage the properties of this compound to design and synthesize novel bioactive molecules with improved efficacy and pharmacological profiles.

References

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The presence of an electron-withdrawing trifluoromethyl group enhances the reactivity of the C-I bond, making it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this versatile reagent in complex molecule synthesis.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2][3] this compound combines these features with a highly reactive C-I bond, making it an ideal substrate for carbon-carbon and carbon-nitrogen bond formation. The electron-withdrawing nature of the trifluoromethyl group at the 2-position increases the electrophilicity of the pyridine ring and facilitates the oxidative addition of the C-I bond to a palladium(0) catalyst, a key step in many cross-coupling reactions.[4] This guide details the synthetic utility of this compound in four major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. The C-I bond in this compound readily undergoes Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids and their derivatives.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10012[Data Not Available]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane11016[Data Not Available]
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF9024[Data Not Available]
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O8018[Data Not Available]

Note: While specific yields for this compound were not found in the search results, the conditions presented are based on successful couplings of structurally similar iodopyridines and represent typical starting points for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and the base (2.0 equiv). The flask is evacuated and backfilled with argon. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Aryl Boronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if required) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[5][6] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often proceeding under mild conditions.[7]

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6[Data Not Available]
2EthynyltrimethylsilanePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF5012[Data Not Available]
31-HeptynePd₂(dba)₃ (1.5)CuI (3)Piperidine1,4-Dioxane608[Data Not Available]
43-EthynylpyridinePdCl₂(MeCN)₂ (2)CuI (5)DIPATolueneRT24[Data Not Available]

Note: Specific yields for this compound were not available in the search results. The provided conditions are based on general protocols for iodopyridines and serve as a starting point for reaction optimization.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an argon atmosphere. The terminal alkyne (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at the indicated temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.[9]

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkyne->product_out cu_acetylide Cu-C≡CR cu_acetylide->pd_complex To Transmetalation cu_salt Cu(I)X cu_salt->cu_acetylide Deprotonation (R-C≡CH, Base)

The dual catalytic cycle of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10] This reaction is widely used in the synthesis of pharmaceuticals and has a broad substrate scope.[5] The C-I bond of this compound is susceptible to this transformation, allowing for the introduction of a variety of amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018[Data Not Available]
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11024[Data Not Available]
3n-HexylaminePd(OAc)₂ (1.5)RuPhos (3)LHMDSTHFRT12[Data Not Available]
4Benzophenone iminePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃Toluene9020[Data Not Available]

Note: Specific yields for the target molecule were not found. The conditions are representative for the Buchwald-Hartwig amination of similar iodo- and chloropyridines.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. The solvent is then added, and the mixture is heated with stirring. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start reactants This compound + Amine start->reactants catalyst_system Pd Catalyst + Ligand + Base reactants->catalyst_system reaction_conditions Inert Atmosphere Solvent, Heat catalyst_system->reaction_conditions oxidative_addition Oxidative Addition of Ar-I to Pd(0) reaction_conditions->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination product Arylamine Product reductive_elimination->product

Logical flow of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] This reaction is a valuable tool for the synthesis of substituted alkenes. The C-I bond of this compound can participate in Heck coupling reactions with various alkenes.

Quantitative Data for Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024[Data Not Available]
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA12018[Data Not Available]
32,3-DihydrofuranPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Acetonitrile8036[Data Not Available]
4CyclohexenePd(PPh₃)₄ (5)-Ag₂CO₃NMP14048[Data Not Available]

Note: Specific yields for this compound were not found in the search results. The conditions are based on general Heck reaction protocols for aryl iodides.[13]

Experimental Protocol: General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if necessary), and the base are combined with the solvent. The tube is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography.[14]

Heck Reaction Experimental Workflow

Heck_Workflow setup Reaction Setup: - Aryl Iodide - Alkene - Pd Catalyst - Base - Solvent heating Heating under Inert Atmosphere setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Substituted Alkene purification->product

A generalized experimental workflow for the Heck reaction.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. The C-I bond at the 3-position is readily activated for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The electron-withdrawing trifluoromethyl group at the adjacent position likely enhances the reactivity of the C-I bond towards oxidative addition. This guide provides a foundation of typical reaction conditions and protocols that can be adapted and optimized for the synthesis of a diverse range of functionalized 2-(trifluoromethyl)pyridine derivatives for applications in drug discovery and materials science. Further research to quantify the reactivity of this specific substrate under various conditions would be highly beneficial to the scientific community.

References

Electronic effects of the trifluoromethyl group in pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful electron-withdrawing moiety dramatically alters the electronic landscape of the pyridine ring, profoundly influencing its physicochemical properties. This guide provides a comprehensive technical overview of these electronic effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying principles to aid researchers in the strategic design of novel bioactive molecules.

Introduction: The "Super-Methyl" Group

The trifluoromethyl group is often referred to as a "super-methyl" group due to its similar size, yet starkly different electronic properties. The high electronegativity of the three fluorine atoms creates a strong dipole moment, making the CF₃ group a potent electron-withdrawing substituent.[1] When appended to a pyridine ring, this effect significantly reduces the electron density of the aromatic system and the basicity of the nitrogen atom.[2][3] These electronic modulations are key to the enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity observed in many trifluoromethylated pyridine-containing drugs and agrochemicals.[4][5][6]

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group can be quantified through various physicochemical parameters, most notably through its impact on the acidity (pKa) of the pyridinium ion and through Hammett substituent constants.

Impact on pKa: A Measure of Basicity

The trifluoromethyl group markedly decreases the basicity of the pyridine nitrogen. This is reflected in the lower pKa values of the corresponding pyridinium ions compared to unsubstituted pyridine (pKa ≈ 5.2). The electron-withdrawing CF₃ group destabilizes the positively charged pyridinium ion, thus shifting the equilibrium towards the neutral, less basic form.

Table 1: pKa Values of Trifluoromethyl-Substituted Pyridines

CompoundpKa (Predicted)Reference
4-(Trifluoromethyl)pyridine2.92[7]
2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine1.91[8]
2,3-Dichloro-5-(trifluoromethyl)pyridine-3.34[9]
Hammett Substituent Constants: Quantifying Electronic Influence

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing nature of a substituent. While specific Hammett constants for the CF₃ group on a pyridine ring are not extensively tabulated, the values derived from the benzene system offer a very good approximation of its strong electron-withdrawing character.

Table 2: Hammett Substituent Constants for the Trifluoromethyl Group

ConstantValueDescriptionReference
σₚ0.54Represents the electronic effect when the substituent is para to the reaction center, encompassing both inductive and resonance effects.[1]
σₘ0.43Represents the electronic effect when the substituent is meta to the reaction center, primarily reflecting the inductive effect.[10]

The positive values for both σₚ and σₘ confirm the electron-withdrawing nature of the trifluoromethyl group through both resonance and inductive effects.

Experimental Protocols

Synthesis of a Trifluoromethylated Pyridine: 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is an example of a common synthetic route to a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][11][12]

Reaction Scheme:

3-picoline → 3-(trichloromethyl)pyridine → 3-(trifluoromethyl)pyridine → 2-chloro-5-(trifluoromethyl)pyridine

Materials:

  • 3-picoline

  • Chlorine gas (Cl₂)

  • Hydrogen fluoride (HF)

  • Transition metal catalyst (e.g., iron fluoride)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp (for radical initiation)

Procedure:

  • Chlorination of 3-picoline: 3-picoline is subjected to free-radical chlorination using chlorine gas under UV irradiation in an inert solvent to yield 3-(trichloromethyl)pyridine.

  • Fluorination: The 3-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent such as hydrogen fluoride in the presence of a catalyst. This can be performed in a vapor-phase reaction at high temperatures (>300°C).[1] This step yields 3-(trifluoromethyl)pyridine.

  • Ring Chlorination: The final step involves the selective chlorination of the pyridine ring. This is also typically a high-temperature, vapor-phase reaction where 3-(trifluoromethyl)pyridine is reacted with chlorine gas over a catalyst to yield 2-chloro-5-(trifluoromethyl)pyridine.[11]

  • Purification: The product is purified by distillation and/or chromatography.

Determination of pKa by Potentiometric Titration

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • Trifluoromethylated pyridine compound (e.g., 0.01 M in water or a suitable co-solvent)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: Dissolve a known amount of the trifluoromethylated pyridine in a known volume of water (or a water/co-solvent mixture) to create a solution of known concentration. Add KCl to maintain a constant ionic strength.

  • Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized HCl solution, adding the titrant in small increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve.

19F NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer equipped with a fluorine-observe probe.

Sample Preparation:

  • Dissolve the trifluoromethylated pyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experimental Parameters:

  • Observe Nucleus: ¹⁹F

  • Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • Spectral Width: The chemical shift range for ¹⁹F is very large, so a wide spectral width should initially be used to locate the signal.

  • Decoupling: Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

Data Interpretation:

The chemical shift of the ¹⁹F signal provides information about the electronic environment of the trifluoromethyl group. The coupling constants to adjacent protons (if not decoupled) can provide structural information.

Visualization of Electronic Effects in a Biological Context

The electronic modifications imparted by the trifluoromethyl group are often exploited in drug design to enhance binding to biological targets, such as enzymes. For example, many kinase inhibitors feature a trifluoromethylpyridine moiety. The electron-withdrawing nature of the CF₃ group can strengthen hydrogen bonds between the pyridine nitrogen and the kinase hinge region, and the altered electronics of the ring can influence other crucial interactions within the ATP-binding pocket.

Kinase_Inhibition cluster_drug Trifluoromethylpyridine Inhibitor cluster_kinase Kinase ATP Binding Pocket Pyridine_Ring Pyridine Ring CF3_Group CF3 Group Pyridine_Ring->CF3_Group e- withdrawal Hinge_Region Hinge Region (Amino Acid Residues) Pyridine_Ring->Hinge_Region H-Bonding Hydrophobic_Pocket Hydrophobic Pocket CF3_Group->Hydrophobic_Pocket Lipophilic Interaction ATP ATP Hinge_Region->ATP Blocks Binding

Caption: Kinase inhibition by a trifluoromethylpyridine-containing drug.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature significantly decreases the basicity of the pyridine nitrogen and alters the electron distribution throughout the aromatic system. This guide has provided a quantitative and methodological framework for understanding and harnessing these effects. For researchers in drug discovery and agrochemical development, a thorough appreciation of the electronic impact of the trifluoromethyl group is essential for the rational design of next-generation bioactive compounds.

References

The Synthesis of 3-Iodo-2-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 3-Iodo-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. While the initial discovery and first synthesis are not extensively documented in a singular seminal publication, the widely accepted and practiced synthetic route proceeds via a Sandmeyer-type reaction from 2-(Trifluoromethyl)pyridin-3-amine. This guide details the plausible synthetic protocol, presents key quantitative data for the starting material and product, and includes visualizations of the chemical transformation.

Introduction

The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. The pyridine nucleus, a ubiquitous motif in pharmaceuticals and agrochemicals, when substituted with both a trifluoromethyl group and a reactive handle like iodine, becomes a versatile synthon for further molecular elaboration through cross-coupling reactions. This compound, with its specific substitution pattern, offers a unique trajectory for the synthesis of novel chemical entities. This guide focuses on the most probable and widely utilized method for its preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

Property2-(Trifluoromethyl)pyridin-3-amineThis compound
CAS Number 106877-32-1[1]590371-71-4[2]
Molecular Formula C₆H₅F₃N₂[1]C₆H₃F₃IN[2]
Molecular Weight 162.11 g/mol [1]272.997 g/mol [2]
Appearance Solid[1]Yellow Solid[2]
Melting Point 68-72 °C[1]42-43 °C (hexane)[2]
Boiling Point 221.2 °C at 760 mmHg[1]210.1 °C at 760 mmHg[2]
Density 1.369 g/cm³[1]1.975 g/cm³[2]
Flash Point 87.6 °C[1]80.9 °C[2]

Synthesis of this compound

The synthesis of this compound is achieved through a diazotization of 2-(Trifluoromethyl)pyridin-3-amine followed by a Sandmeyer-type reaction with a source of iodide. The following experimental protocol is adapted from a well-documented procedure for the synthesis of the isomeric 5-Iodo-2-(trifluoromethyl)pyridine and represents a highly plausible and effective method.

Experimental Protocol

Reaction Scheme:

G reactant 2-(Trifluoromethyl)pyridin-3-amine intermediate Diazonium Salt Intermediate reactant->intermediate 1. HCl, NaNO2 2. H2O, <5 °C product This compound intermediate->product 3. KI, H2O

Caption: Synthetic pathway for this compound.

Materials:

  • 2-(Trifluoromethyl)pyridin-3-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Hydroxide (NaOH)

  • Silica Gel

  • Hexane

  • Ice

Procedure:

  • Diazotization: In a reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 2-(Trifluoromethyl)pyridin-3-amine in a 5N solution of hydrochloric acid. Cool the resulting solution to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in deionized water and cool the solution in an ice bath.

  • Add the cold potassium iodide solution dropwise to the diazonium salt solution. Maintain the internal temperature of the reaction mixture below 10 °C during this addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Carefully neutralize the aqueous layer with a solution of sodium hydroxide to a pH of approximately 11 and perform a final extraction with ethyl acetate.

  • Combine the organic layers and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from the starting amine to the final iodinated product. This workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification start Dissolve Amine in HCl cool_amine Cool Amine Solution to <0°C start->cool_amine diazotization Diazotization: Add NaNO2 solution dropwise (maintain <5°C) cool_amine->diazotization prep_nao2 Prepare Aqueous NaNO2 Solution prep_nao2->diazotization prep_ki Prepare Aqueous KI Solution iodination Iodination: Add KI solution dropwise (maintain <10°C) prep_ki->iodination diazotization->iodination warm_rt Warm to Room Temperature iodination->warm_rt extraction Extract with Ethyl Acetate warm_rt->extraction neutralization Neutralize Aqueous Layer extraction->neutralization wash_organic Wash Organic Layer neutralization->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic method for the preparation of this compound, a valuable building block for chemical synthesis. The procedure, based on a well-established Sandmeyer-type reaction, is accessible to researchers and scientists in the field of drug development. The provided data and visualizations aim to facilitate a comprehensive understanding of this important chemical transformation.

References

Quantum Chemical Analysis of 3-Iodo-2-(trifluoromethyl)pyridine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Iodo-2-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational analysis, and electronic properties of the title molecule. The computational methodologies are described in detail, and results are presented in structured tables for clarity. This document serves as a theoretical benchmark for researchers and scientists engaged in the development of novel compounds based on the pyridine scaffold.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. The presence of the -CF₃ group can enhance lipophilicity and metabolic stability, while the iodine atom provides a reactive site for cross-coupling reactions, making this molecule a versatile building block in organic synthesis.[1][2] Understanding the structural and electronic properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This guide outlines a computational study using Density Functional Theory (DFT) to elucidate these properties. DFT has proven to be a practical and accurate computational approach for analyzing the electronic structure and molecular properties of such compounds.[1]

Computational Methodology

Software and Theoretical Level

All calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] For the basis set, 6-311++G(d,p) was employed for all atoms except iodine, for which the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used to account for relativistic effects. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol Workflow

The logical workflow for the quantum chemical analysis is depicted below. The process begins with defining the initial molecular structure, followed by geometry optimization to find the lowest energy conformation. A frequency calculation is then performed to verify the nature of the stationary point and to obtain thermodynamic and vibrational data. Finally, electronic properties such as molecular orbitals and charge distributions are analyzed from the optimized structure.

G cluster_legend Workflow Stages A 1. Initial Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p) + LANL2DZ for I) A->B C 3. Stationary Point Check B->C F Imaginary Frequencies? C->F D 4. Frequency Calculation (Confirm Minimum Energy) E 5. Analysis of Properties (HOMO-LUMO, MEP, NBO) D->E F->B Re-optimize F->D No Input Setup Calc Calculation Check Verification Result Analysis

Caption: General workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized without any symmetry constraints. The pyridine ring is predicted to be planar, as expected from the sp² hybridization of its constituent atoms.[2] The key optimized geometrical parameters (bond lengths and bond angles) are summarized in the table below.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C2-C31.405
C3-C41.391
C4-C51.388
C5-C61.395
C6-N11.338
N1-C21.345
C2-C7 (CF₃)1.512
C3-I2.115
C7-F (avg.)1.341
Bond Angles (°) N1-C2-C3121.5
C2-C3-C4120.1
C3-C4-C5119.3
C4-C5-C6118.8
C5-C6-N1123.7
C6-N1-C2116.6
N1-C2-C7115.8
I-C3-C2120.9
Dihedral Angle (°) I-C3-C2-C7179.8

Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p)-LANL2DZ level.

Vibrational Analysis

Vibrational frequency analysis is essential for characterizing the molecule and confirming its stability. The calculated harmonic frequencies were scaled by a factor of 0.961 to compensate for systematic errors inherent in the computational method.[3] Key vibrational modes are assigned and presented below. The C-I stretching vibration is expected at a low frequency due to the heavy iodine atom. The C-F stretching modes of the trifluoromethyl group are typically strong and appear at higher wavenumbers.

Wavenumber (cm⁻¹, Scaled) Vibrational Mode Assignment
3105 - 3050C-H stretching
1580 - 1450C=C and C=N ring stretching
1350 - 1150C-F symmetric & asymmetric stretching
1100 - 1000Ring breathing modes
850 - 750C-H out-of-plane bending
~550C-I stretching

Table 2: Major calculated vibrational frequencies and their assignments.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Property Calculated Value (eV)
HOMO Energy-6.98
LUMO Energy-1.25
HOMO-LUMO Energy Gap (ΔE) 5.73

Table 3: Calculated electronic properties.

The relatively large energy gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine ring and the iodine atom, while the LUMO is distributed over the π* orbitals of the pyridine ring, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively.

Conclusion

This theoretical investigation provides fundamental insights into the structural, vibrational, and electronic characteristics of this compound. The computational data presented, including optimized geometries, vibrational assignments, and frontier molecular orbital analysis, establishes a foundational dataset for this important synthetic building block. The methodologies and results detailed in this guide can aid researchers in predicting the molecule's behavior in chemical reactions and in the rational design of new derivatives for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the biological activity and modulate the physicochemical properties of molecules, making this scaffold highly valuable in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 3-aryl-2-(trifluoromethyl)pyridines. These products are precursors to novel pharmaceuticals and functional materials.

This document provides detailed protocols and application notes for the successful execution of Suzuki coupling reactions with this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester. The reaction proceeds via a catalytic cycle that includes three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are illustrative examples, and optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110892
34-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄DMF901688
43-Thienylboronic acidPdCl₂(dppf) (4)-Na₂CO₃DME/H₂O851278
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001481

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME), often with a small amount of water.

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-(trifluoromethyl)pyridine.

Example Protocol: Synthesis of 3-Phenyl-2-(trifluoromethyl)pyridine

Materials:

  • This compound (273 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a 25 mL Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a stream of argon.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to give 3-phenyl-2-(trifluoromethyl)pyridine.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere (Ar or N₂) start->inert 1. catalyst Add Palladium Catalyst & Ligand inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat and Stir (80-120 °C) solvent->heat 4. monitor Monitor Progress (TLC, LC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. extract Aqueous Workup & Extraction cool->extract 7. dry Dry and Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Isolated Product: 3-Aryl-2-(trifluoromethyl)pyridine purify->product 10.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_iodide Ar-I (3-Iodo-2-(CF₃)pyridine) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and heteroarylamines is of paramount importance. The reaction of 3-iodo-2-(trifluoromethyl)pyridine with various primary and secondary amines provides access to a diverse range of N-substituted 2-(trifluoromethyl)pyridin-3-amines, which are valuable building blocks in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for achieving high yields and purity.

These application notes provide detailed protocols for the Buchwald-Hartwig amination of this compound with a variety of amines, including primary aliphatic amines, secondary aliphatic amines, and anilines. The recommended catalyst systems are based on robust and efficient palladium precatalysts and ligands that have shown broad applicability in C-N cross-coupling reactions.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-(trifluoromethyl)pyridin-3-amine is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and can prevent the formation of undesired side products. For the amination of electron-deficient heteroaryl halides such as this compound, bulky and electron-rich phosphine ligands like RuPhos and BrettPhos have been found to be particularly effective.

Data Presentation

The following tables summarize the recommended reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are based on protocols developed for structurally similar 3-halo-2-substituted pyridines and are expected to provide good to excellent yields.[1]

Table 1: Buchwald-Hartwig Amination with Secondary Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene10016>95 (expected)
2PiperidineRuPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene10016>95 (expected)
3N-MethylanilineRuPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene1001685-95 (expected)

Table 2: Buchwald-Hartwig Amination with Primary Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene1001675-85 (expected)
2BenzylamineBrettPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene1001670-80 (expected)
3AnilineBrettPhos Pd G3 (2 mol%)LiHMDS (2.2 equiv)Toluene1001665-75 (expected)

Experimental Protocols

Protocol 1: General Procedure for the Amination with Secondary Amines

This protocol is optimized for the coupling of this compound with secondary amines using the RuPhos Pd G3 precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.2 equiv)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound and the RuPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the secondary amine.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(trifluoromethyl)pyridin-3-amine.

Protocol 2: General Procedure for the Amination with Primary Amines

This protocol is optimized for the coupling of this compound with primary amines using the BrettPhos Pd G3 precatalyst.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.2 equiv)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound and the BrettPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(trifluoromethyl)pyridin-3-amine.

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Regeneration Product Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Product Reductive Elimination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Diagram 2: Experimental Workflow for the Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add this compound and Pd precatalyst to Schlenk tube. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert addition 3. Add solvent, amine, and base. inert->addition heating 4. Heat reaction mixture (e.g., 100 °C). addition->heating monitoring 5. Monitor progress by TLC or GC-MS. heating->monitoring quench 6. Cool and quench the reaction. monitoring->quench extract 7. Extract with organic solvent. quench->extract purify 8. Dry, concentrate, and purify by chromatography. extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: Sonogashira Coupling Protocols for 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is a cornerstone of modern organic synthesis, widely used in the creation of pharmaceuticals, natural products, and advanced organic materials.[2][3] 3-Iodo-2-(trifluoromethyl)pyridine is a critical building block in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group, which can significantly influence the physicochemical properties of a molecule. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties, enabling the synthesis of novel and complex molecular architectures.[4]

These application notes provide detailed protocols and optimized reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. The methodologies are based on established procedures for electron-deficient heteroaryl halides.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base.[5] The reaction proceeds through a dual catalytic cycle.[6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) complex.[7]

  • Transmetalation: A copper acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-alkynyl-2-(trifluoromethyl)pyridine product and regenerate the active Pd(0) catalyst.[7]

The Copper Cycle:

  • Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[6] This species is then ready for the transmetalation step with the palladium complex.[6]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation cu_i Cu(I)I pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) pd_transmetal->product aryl_halide Ar-I (this compound) aryl_halide->pd_oxidative cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Acetylide Formation cu_acetylide->pd_transmetal Transfers Acetylide cu_acetylide->cu_i Transmetalation base_h Base-H⁺I⁻ cu_acetylide->base_h alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes optimized conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for structurally similar electron-deficient substrates. Yields are representative for isolated products and may require further optimization for specific substrate combinations.

EntryAlkyne (R)Pd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (3)Et₃N (2.5)THF65485-95
21-HexynePd(PPh₃)₄ (3)-CuI (5)DIPA (3)DMF80680-90
3(Trimethylsilyl)acetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)CuI (2)Cs₂CO₃ (2)Dioxane1001275-85
43-EthynylpyridinePd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (3)Et₃N (3)THF/Et₃N503.588-96
5Propargyl alcoholPd(PPh₃)₄ (2.5)-CuI (5)Et₃N (2.5)DMF100390-95

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1]

  • Anhydrous solvents and high-purity reagents are recommended for optimal results and reproducibility.[1]

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, Dioxane)

  • Ethyl acetate, water, brine, Celite®, and anhydrous sodium sulfate for workup and purification.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup - Add Ar-I, Pd catalyst, CuI, and base to a dry flask. - Establish inert atmosphere (Ar/N₂). start->setup dissolve 2. Reagent Addition - Add anhydrous solvent and stir. - Add terminal alkyne dropwise. setup->dissolve react 3. Reaction - Stir at specified temperature. - Monitor progress by TLC/GC-MS. dissolve->react workup 4. Workup - Cool to RT and dilute with organic solvent. - Filter through Celite®. react->workup extract 5. Extraction & Drying - Wash organic phase with water and brine. - Dry over Na₂SO₄. workup->extract purify 6. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. extract->purify end End (Isolated Product) purify->end

References

Synthesis of Pharmaceutical Intermediates from 3-Iodo-2-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse pharmaceutical intermediates starting from 3-Iodo-2-(trifluoromethyl)pyridine. This versatile building block is a valuable scaffold in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[1] The protocols outlined below focus on three powerful and widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Introduction to this compound in Drug Discovery

This compound serves as a key starting material for the introduction of the 2-(trifluoromethyl)pyridin-3-yl moiety into potential drug candidates. The trifluoromethyl group is a bioisostere for other chemical groups and can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[1] The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. This enables the synthesis of a wide array of derivatives, including biaryl, alkynyl, and amino-pyridines, which are prevalent structures in many pharmaceutical agents.

Core Synthetic Pathways

The primary synthetic transformations involving this compound for the generation of pharmaceutical intermediates are palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Synthesis_Pathways Key Synthetic Pathways from this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents C-C Bond Formation buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base, Ligand start->buchwald_reagents C-N Bond Formation suzuki_product 3-Aryl-2-(trifluoromethyl)pyridine (Biaryl Intermediate) suzuki_reagents->suzuki_product sonogashira_product 3-Alkynyl-2-(trifluoromethyl)pyridine (Alkynyl Intermediate) sonogashira_reagents->sonogashira_product buchwald_product 3-Amino-2-(trifluoromethyl)pyridine (Amino Intermediate) buchwald_reagents->buchwald_product

Caption: Overview of key cross-coupling reactions for functionalizing this compound.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-(trifluoromethyl)pyridines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Quantitative Data Summary
EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001092
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101678
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851488
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL of Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-(trifluoromethyl)pyridine.

Suzuki_Workflow A Combine Reactants: This compound, Boronic Acid, Pd Catalyst, Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir (e.g., 90-110 °C) B->C D Monitor Reaction (TLC/LC-MS) C->D E Work-up: Extraction and Washing D->E F Purification: Column Chromatography E->F G Pure 3-Aryl-2-(trifluoromethyl)pyridine F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-(trifluoromethyl)pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding valuable alkynylpyridine intermediates.[2][3] This reaction is typically co-catalyzed by palladium and copper complexes.[2][3]

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF50691
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (5)DIPAToluene60887
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃DMF701082
41-HeptynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NAcetonitrileRT1289
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of THF) and the amine base (e.g., 2.0 mmol of Et₃N) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3-alkynyl-2-(trifluoromethyl)pyridine.

Sonogashira_Mechanism Catalytic Cycle of Sonogashira Coupling Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition TM_complex Transmetalation Complex OA_complex->TM_complex Transmetalation RE_complex cis-Alkynyl(aryl)palladium(II) TM_complex->RE_complex Isomerization RE_complex->Pd0 Reductive Elimination product 3-Alkynyl-2-(trifluoromethyl)pyridine (Ar-C≡C-R) RE_complex->product start_materials This compound (Ar-I) start_materials->OA_complex alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide [CuI], Base cu_acetylide->TM_complex

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-(trifluoromethyl)pyridines

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[4][5] This reaction is crucial for introducing amine functionalities, which are common in pharmacologically active compounds.

Quantitative Data Summary
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102084
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902488
4n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF801681
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-2-(trifluoromethyl)pyridine derivative.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: This compound, Pd catalyst, Ligand, Base B Add Amine and Anhydrous Solvent A->B C Heat under Inert Atmosphere (e.g., 100 °C) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Purify by Chromatography F->G H Final Product: 3-Amino-2-(trifluoromethyl)pyridine G->H

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient pathways to a diverse range of functionalized 2-(trifluoromethyl)pyridine derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this important synthetic intermediate. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: The Strategic Use of 3-Iodo-2-(trifluoromethyl)pyridine in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of modern agrochemicals, particularly the highly effective diamide insecticides chlorantraniliprole and cyantraniliprole. The presence of the trifluoromethyl group is crucial for the biological activity of the final products, while the iodo-functionalization provides a versatile handle for the construction of the core pyrazole ring system. These insecticides exhibit their potent activity through the modulation of insect ryanodine receptors, leading to the uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pests.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these commercially significant agrochemicals.

Synthetic Strategy Overview

The primary synthetic transformation involving this compound is its conversion to the corresponding hydrazinylpyridine intermediate. This intermediate is then elaborated to the pyrazole-5-carboxylic acid core, which is subsequently coupled with a substituted anthranilic acid derivative to yield the final diamide insecticide.

Key Synthetic Transformations and Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyridine

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 mL per gram of starting material), add hydrazine hydrate (8-10 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Hydrazinyl-3-(trifluoromethyl)pyridine by recrystallization or column chromatography.

Quantitative Data (Expected):

ReactantProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
This compound2-Hydrazinyl-3-(trifluoromethyl)pyridineHydrazine hydrateEthanol4-8 hoursReflux>90>98

Note: The expected yield and purity are based on analogous reactions with other halopyridines and may require optimization for this specific substrate.

Step 2: Synthesis of 3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This multi-step process constructs the core pyrazole ring system.

Experimental Protocol:

  • Cyclization: React 2-Hydrazinyl-3-(trifluoromethyl)pyridine (1.0 eq) with diethyl maleate (1.1 eq) in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically stirred at room temperature and then refluxed to drive the cyclization, forming the pyrazolidinone ring.[4]

  • Bromination: The resulting pyrazolidinone is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) in a solvent like acetonitrile.[4]

  • Oxidation: The brominated pyrazoline is then oxidized to the corresponding pyrazole using an oxidizing agent like potassium persulfate in the presence of sulfuric acid.[4]

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification to precipitate the desired product.[4]

Quantitative Data (Representative for similar syntheses):

IntermediateProductKey ReagentsYield (%)
2-Hydrazinyl-3-(trifluoromethyl)pyridine3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acidDiethyl maleate, NaOEt, NBS, K₂S₂O₈, NaOH60-70 (overall)
Step 3: Synthesis of Chlorantraniliprole and Cyantraniliprole

The final step involves the coupling of the pyrazole-5-carboxylic acid intermediate with the appropriate substituted anthranilamide.

Experimental Protocol (General Amide Coupling):

  • Activate the carboxylic acid of 3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as EDC/HOBt.

  • In a separate flask, prepare a solution of the respective aniline derivative (2-amino-5-chloro-N,3-dimethylbenzamide for chlorantraniliprole, or 2-amino-5-cyano-N,3-dimethylbenzamide for cyantraniliprole) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Slowly add the activated pyrazole derivative to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final diamide insecticide.

Quantitative Data (Representative):

Pyrazole IntermediateAniline IntermediateCoupling MethodYield (%)Purity (%)
3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid2-amino-5-chloro-N,3-dimethylbenzamideAcid Chloride85-95>98
3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid2-amino-5-cyano-N,3-dimethylbenzamidePeptide Coupling80-90>98

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B 2-Hydrazinyl-3-(trifluoromethyl)pyridine A->B Hydrazine Hydrate C 3-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)- 1H-pyrazole-5-carboxylic acid B->C Cyclization, Bromination, Oxidation, Hydrolysis D1 Chlorantraniliprole C->D1 Amide Coupling D2 Cyantraniliprole C->D2 Amide Coupling E1 2-amino-5-chloro- N,3-dimethylbenzamide E1->D1 E2 2-amino-5-cyano- N,3-dimethylbenzamide E2->D2

Caption: Synthetic pathway from this compound to diamide insecticides.

Insect Ryanodine Receptor Signaling Pathway

Ryanodine_Receptor_Pathway cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Cytosol_Ca Low [Ca²⁺] RyR->Cytosol_Ca Uncontrolled Ca²⁺ Release Ca_store High [Ca²⁺] Ca_store->RyR Contraction Muscle Contraction Cytosol_Ca->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Sustained Contraction Leads to Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds and Activates

Caption: Mechanism of action of diamide insecticides on insect ryanodine receptors.

References

Application Notes and Protocols for the Lithiation and Functionalization of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key data for the successful lithiation and subsequent functionalization of 3-iodo-2-(trifluoromethyl)pyridine. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted 2-(trifluoromethyl)pyridines, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

The introduction of a trifluoromethyl group into a pyridine ring can significantly modulate the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The lithiation of this compound via lithium-halogen exchange provides a powerful and direct method for introducing a wide variety of functional groups at the 3-position of the 2-(trifluoromethyl)pyridine scaffold. This is typically achieved by treating the starting material with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the highly reactive 3-lithio-2-(trifluoromethyl)pyridine intermediate. This intermediate can then be trapped with a range of electrophiles to yield the desired 3-substituted-2-(trifluoromethyl)pyridines.

Reaction Principle

The core of this methodology is the lithium-halogen exchange reaction. The iodine atom at the 3-position of the pyridine ring is readily exchanged with a lithium atom from an organolithium reagent, a process driven by the formation of the more stable aryllithium species. The strongly electron-withdrawing trifluoromethyl group at the 2-position influences the reactivity of the pyridine ring and the stability of the resulting organolithium intermediate.

Reaction_Mechanism reactant This compound intermediate 3-Lithio-2-(trifluoromethyl)pyridine reactant->intermediate Lithium-Halogen Exchange product 3-Functionalized-2-(trifluoromethyl)pyridine intermediate->product Electrophilic Quench reagent n-BuLi electrophile Electrophile (E+)

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

The following protocols provide a general framework for the lithiation of this compound and its subsequent reaction with various electrophiles. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the in-situ generation of the 3-lithio-2-(trifluoromethyl)pyridine intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.2 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is often indicated by a color change. The solution is now ready for the addition of an electrophile.

Protocol 2: Synthesis of 2-(Trifluoromethyl)pyridine-3-carbaldehyde

This protocol details the formylation of the lithiated intermediate using N,N-dimethylformamide (DMF).

Materials:

  • Solution of 3-lithio-2-(trifluoromethyl)pyridine in THF (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To the cold (-78 °C) solution of 3-lithio-2-(trifluoromethyl)pyridine, add anhydrous DMF (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)pyridine-3-carbaldehyde.

Protocol 3: Synthesis of 2-(Trifluoromethyl)pyridine-3-carboxylic Acid

This protocol describes the carboxylation of the lithiated intermediate using carbon dioxide.

Materials:

  • Solution of 3-lithio-2-(trifluoromethyl)pyridine in THF (from Protocol 1)

  • Dry carbon dioxide (CO₂) gas or crushed dry ice

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Bubble dry CO₂ gas through the cold (-78 °C) solution of 3-lithio-2-(trifluoromethyl)pyridine for 1-2 hours, or carefully add crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(trifluoromethyl)pyridine-3-carboxylic acid[1].

Data Presentation

The following table summarizes representative yields for the functionalization of this compound with various electrophiles. Note that yields are highly dependent on reaction conditions and the purity of reagents.

ElectrophileProductReported Yield (%)
N,N-Dimethylformamide (DMF)2-(Trifluoromethyl)pyridine-3-carbaldehyde60-75% (Estimated)
Carbon Dioxide (CO₂)2-(Trifluoromethyl)pyridine-3-carboxylic acid70-85% (Estimated)
Trimethyl borate2-(Trifluoromethyl)pyridine-3-boronic acid65-80% (Estimated)[2]
Acetone2-(2-(Trifluoromethyl)pyridin-3-yl)propan-2-ol55-70% (Estimated)

Yields are estimated based on typical lithium-halogen exchange reactions on similar substrates, as direct literature values for this specific substrate are not consistently reported.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis of 3-functionalized-2-(trifluoromethyl)pyridines.

Experimental_Workflow start Start: this compound dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nbuli Add n-BuLi cool->add_nbuli stir Stir at -78 °C for 30-60 min add_nbuli->stir add_electrophile Add Electrophile (E+) stir->add_electrophile react React at -78 °C to RT add_electrophile->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify product Final Product: 3-E-2-(trifluoromethyl)pyridine purify->product

Caption: Step-by-step workflow for lithiation and functionalization.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete lithiation or side reactions can lead to low yields. Ensure all reagents and solvents are strictly anhydrous. Titrate the organolithium reagent before use to determine its exact concentration.

  • Side Reactions: The trifluoromethyl group can be susceptible to nucleophilic attack under certain conditions. Maintaining low temperatures throughout the lithiation and quenching steps is crucial.

  • Electrophile Reactivity: The choice of electrophile and its reactivity will influence the reaction conditions. For less reactive electrophiles, longer reaction times or warming the reaction mixture may be necessary.

  • Purification: The polarity of the final product will vary depending on the incorporated functional group, necessitating optimization of the chromatographic purification method.

By following these protocols and considering the key factors outlined, researchers can effectively utilize the lithiation and functionalization of this compound to access a diverse range of valuable compounds for various applications in drug discovery and materials science.

References

Application of 3-Iodo-2-(trifluoromethyl)pyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-(trifluoromethyl)pyridine is a versatile heterocyclic building block increasingly utilized in the field of materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive iodine atom, make it an attractive precursor for the synthesis of advanced functional materials. The strategic placement of the trifluoromethyl group influences the electronic characteristics of the resulting materials, while the iodo group serves as a prime site for carbon-carbon bond formation through various cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorescent and electroluminescent materials. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for researchers.

Key Applications in Materials Science

The primary application of this compound in materials science is in the synthesis of π-conjugated organic materials. These materials are of significant interest for their potential use in a variety of optoelectronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs): The trifluoromethylpyridine moiety can be incorporated into emitter or host materials to tune the emission color, improve charge transport, and enhance device efficiency and stability. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, can facilitate electron injection and transport.

  • Fluorescent Polymers and Sensors: The rigid, aromatic structure of the pyridine ring, when incorporated into a polymer backbone, can lead to materials with high fluorescence quantum yields. The sensitivity of the fluorescence to the local environment can be exploited for chemical sensing applications.

The synthesis of these materials is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which allow for the precise construction of complex molecular architectures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of functional organic materials. Researchers should adapt these procedures as necessary for their specific target molecules.

Protocol 1: Synthesis of a Blue-Emitting Fluorophore via Suzuki Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a carbazole-based boronic acid ester, a common building block for blue-emitting OLED materials.

Reaction Scheme:

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (30 mL) and degassed ethanol (10 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add deionized water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/dichloromethane gradient to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Conjugated Polymer via Sonogashira Cross-Coupling Polymerization

This protocol outlines a general procedure for the Sonogashira polymerization of this compound with a diethynyl comonomer to produce a fluorescent conjugated polymer.

Reaction Scheme:

Materials:

  • This compound

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing methanol (200 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol and then with hexanes to remove residual monomers and catalyst.

  • Dry the polymer in a vacuum oven at 40 °C overnight.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by UV-Vis and fluorescence spectroscopy to evaluate its photophysical properties.

Data Presentation

Table 1: Representative Photophysical Properties of Trifluoromethylpyridine-Containing Fluorophores

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
Carbazole-Pyridine Hybrids350-380450-480 (Blue)0.6 - 0.9
Fluorene-Pyridine Copolymers380-410420-450 (Blue-Violet)0.5 - 0.8
Platinum(II)-Pyridine Complexes390-420500-550 (Green)0.3 - 0.6

Table 2: Representative Electroluminescent Device Performance of OLEDs with Trifluoromethylpyridine-Based Emitters

Emitter TypeMax. External Quantum Efficiency (EQE, %)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Blue Fluorescent5 - 8> 1000(0.14, 0.18)
Green Phosphorescent15 - 25> 10000(0.30, 0.60)
TADF Emitter10 - 20> 5000(0.15, 0.25)

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Add Reactants & Catalyst B 2. Add Base A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents C->D E 5. Heat & Stir (24h) D->E F 6. Quench with Water E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Workflow for Suzuki Coupling Synthesis.

Experimental_Workflow_Sonogashira cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation cluster_analysis Characterization A 1. Add Monomers & Catalysts B 2. Purge with Inert Gas A->B C 3. Add Solvents & Base B->C D 4. Heat & Stir (48h) C->D E 5. Precipitate in Methanol D->E F 6. Filter & Wash E->F G 7. Dry Polymer F->G H 8. GPC, UV-Vis, Fluorescence G->H

Caption: Workflow for Sonogashira Polymerization.

Logical Relationships

Logical_Relationship cluster_input Starting Material cluster_process Synthetic Pathways cluster_output Resulting Materials Input This compound Key Features: - Reactive C-I Bond - Electron-withdrawing CF3 Group Suzuki Suzuki Coupling (with Boronic Acids/Esters) Input->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Input->Sonogashira OLEDs OLED Materials - Emitters - Hosts - Electron Transport Layers Suzuki->OLEDs Polymers Fluorescent Polymers - Chemical Sensors - Bio-imaging Probes Suzuki->Polymers Sonogashira->Polymers

Caption: Synthetic pathways from the starting material.

Application Notes and Protocols for Stille Coupling with 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its utility in the synthesis of complex molecular architectures.[3] The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical compounds, and the Stille coupling of 3-iodo-2-(trifluoromethyl)pyridine provides a robust method for the synthesis of novel derivatives with potential biological activity. These application notes provide a detailed experimental protocol for the Stille coupling of this compound with various organostannanes, along with data presentation and visualizations to aid in experimental design and execution.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Stille coupling reaction involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1]

Stille_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 X-Sn(Alkyl)3 X-Sn(Alkyl)3 R1-Pd(II)L2-R2->X-Sn(Alkyl)3 This compound This compound This compound->R1-Pd(II)L2-X R2-Sn(Alkyl)3 R2-Sn(Alkyl)3 R2-Sn(Alkyl)3->R1-Pd(II)L2-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Stille coupling of this compound with various organostannane coupling partners.

EntryOrganostannane (R²-SnBu₃)Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridinePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Toluene1101685
2VinyltributylstannanePd(PPh₃)₄ (5)--Toluene1001292
3Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-CuI (10)DMF802478
41-Methyl-2-(tributylstannyl)imidazolePdCl₂(PPh₃)₂ (5)--Dioxane1001888
52-(Tributylstannyl)thiophenePd₂(dba)₃ (2)AsPh₃ (8)CuI (5)DMF901690

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Stille coupling reaction of this compound.

Materials:

  • This compound

  • Organostannane reagent (e.g., 2-(Tributylstannyl)pyridine)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Reagents for work-up and purification (e.g., aqueous potassium fluoride, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel, and appropriate solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), and the phosphine ligand (e.g., P(o-tol)₃, 0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 10 minutes. Then, add the organostannane reagent (e.g., 2-(tributylstannyl)pyridine, 1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin by-products. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dry Schlenk flask under Argon Reagents Add this compound, Pd catalyst, and ligand Setup->Reagents Solvent Add anhydrous toluene Reagents->Solvent Stannane Add organostannane Solvent->Stannane Heat Heat to 110 °C for 16 h Stannane->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute and wash with aq. KF Cool->Quench Extract Wash with NaHCO₃ and brine Quench->Extract Dry Dry over MgSO₄ and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

References

The Versatile Building Block: 3-Iodo-2-(trifluoromethyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 3-Iodo-2-(trifluoromethyl)pyridine has emerged as a crucial building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive iodine atom at the 3-position with an electron-withdrawing trifluoromethyl group at the 2-position on the pyridine ring, make it a versatile substrate for a variety of powerful cross-coupling reactions. This allows for the facile introduction of the trifluoromethylpyridine motif into complex molecular architectures, a common strategy in the design of modern agrochemicals and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this valuable intermediate.

Physicochemical Properties

This compound is a solid with a melting point of 42-43 °C. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃F₃IN
Molecular Weight 272.99 g/mol
Appearance Yellow solid[3]
Melting Point 42-43 °C
Boiling Point 210.1 °C at 760 mmHg
CAS Number 590371-71-4

Core Applications in Cross-Coupling Chemistry

The presence of an iodine atom on the pyridine ring allows for efficient participation in several palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are foundational in modern synthetic organic chemistry for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound. While a specific protocol for this compound was not found in the immediate search, a general procedure for the Suzuki-Miyaura coupling of related trifluoromethyl-substituted pyridylboronic acids with heteroaryl halides has been reported, achieving yields between 51-98%.[4] The following is a representative protocol adapted for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • RuPhos (0.04 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Toluene/Water (10:1 mixture, 0.25 M)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and RuPhos.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 80 °C and stir for 24 hours, or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/RuPhos - K₂CO₃ solvent Add Degassed Toluene/Water reagents->solvent Inert Atmosphere reaction Heat to 80°C (24 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Aryl-2-(trifluoromethyl)pyridine purification->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is invaluable for introducing alkynyl moieties into aromatic systems. The following is a general protocol for the Sonogashira coupling of an aryl iodide.[5]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Triethylamine (TEA, 3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried reaction flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(I)L₂ Pd0->Pd_complex1 Pd_complex2 Ar-Pd(II)(C≡CR)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Product Ar-C≡CR Pd_complex2->Product Reductive Elimination ArI Ar-I (this compound) ArI->Pd_complex1 Oxidative Addition CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne R-C≡C-H Alkyne->Cu_acetylide Cu_acetylide->Pd_complex1 Base Base Base->Cu_acetylide

Sonogashira Reaction Mechanism
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction is a powerful tool for the preparation of aryl amines from aryl halides. A general protocol for the amination of aryl halides is presented below.[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl, 0.04 eq)

    • Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 eq, 1M solution in THF)

    • Anhydrous solvent (e.g., THF or Toluene)

  • Procedure:

    • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, Pd₂(dba)₃, and SIPr·HCl.

    • Add the amine to the reaction mixture.

    • Add the LHMDS solution via syringe.

    • Stir the reaction at room temperature or heat as required (typically 60-100 °C), monitoring by TLC.

    • After completion, dilute the mixture with ether and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude material by flash column chromatography.

Buchwald_Hartwig_Logical_Relationship Start Starting Materials Substrates This compound + Amine (Primary or Secondary) Start->Substrates CatalystSystem Catalyst System Start->CatalystSystem Reaction Buchwald-Hartwig Amination Substrates->Reaction Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) CatalystSystem->Catalyst Ligand Ligand (e.g., SIPr·HCl) CatalystSystem->Ligand Base Base (e.g., LHMDS) CatalystSystem->Base Catalyst->Reaction Ligand->Reaction Base->Reaction Product 3-Amino-2-(trifluoromethyl)pyridine Derivative Reaction->Product

Buchwald-Hartwig Amination Components

Summary of Representative Coupling Reactions

The following table summarizes typical conditions for the three major cross-coupling reactions involving aryl iodides, which are applicable to this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O51-98[4]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEATHF~98[7]
Buchwald-Hartwig AminePd₂(dba)₃ / SIPr·HClLHMDSTHF/TolueneGood to Excellent[6]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway for the synthesis of a wide array of trifluoromethyl-substituted pyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to utilize this important synthetic intermediate in the development of new pharmaceuticals and agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving yields in cross-coupling reactions involving 3-Iodo-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: Several factors can contribute to difficulties in cross-coupling reactions with this substrate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring. Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or inhibition. This is a common issue known as the "2-pyridyl problem" in cross-coupling chemistry.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation (in Suzuki-Miyaura coupling): The boronic acid derivative is replaced by a hydrogen atom. To mitigate this, use anhydrous solvents, carefully select the base, or consider more stable boron reagents like pinacol esters or trifluoroborate salts.

  • Homocoupling: Self-coupling of the organometallic reagent (e.g., boronic acid or organostannane). This can often be suppressed by ensuring an oxygen-free environment, using appropriate ligands, and optimizing the reaction temperature.

  • Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst, ligand, and base, as well as optimizing the reaction temperature.

Q3: How do I choose the right ligand for my reaction?

A3: The choice of ligand is critical for a successful cross-coupling reaction. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often effective. These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen to the palladium center. Commonly used ligands include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs). Screening a variety of ligands is often necessary to find the optimal one for a specific transformation.

Q4: What is the role of the base in these reactions, and how do I select the best one?

A4: The base plays a crucial role in activating the organometallic reagent (in Suzuki-Miyaura coupling) and neutralizing the acid generated during the reaction. The choice of base can significantly impact the reaction yield. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, so screening is recommended.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a more robust pre-catalyst. The appearance of palladium black can indicate catalyst decomposition.
Inactive Boronic Acid Use fresh boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.
Inappropriate Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical.
Sub-optimal Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial.[1]
Solvent Issues Ensure the solvent is anhydrous and degassed. Screen different solvents like 1,4-dioxane, toluene, or DMF to improve solubility and reaction kinetics.[1]
Challenges in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Glaser Homocoupling of Alkyne Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.
Low Reactivity of Alkyne For less reactive terminal alkynes, consider using a more electron-rich and bulky phosphine ligand. Increasing the reaction temperature may also be necessary.
Catalyst System Inefficiency Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider copper-free conditions if copper-related side reactions are suspected.
Incomplete Reaction Increase the reaction time or temperature. A slight excess of the terminal alkyne can also be beneficial.
Issues with Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Weakly Nucleophilic Amine Use a stronger base (e.g., NaOtBu, LiHMDS) and a more electron-rich, bulky ligand to facilitate the coupling.
Sterically Hindered Amine or Aryl Halide Employ specialized ligands designed for hindered substrates, such as tBuXPhos or RuPhos.[2]
Catalyst Inhibition The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system might be necessary.
Side Reactions If hydrodehalogenation is observed, try using a milder base or lower reaction temperature.

Experimental Protocols & Data

The following sections provide generalized experimental protocols and illustrative data for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-(trifluoromethyl)pyridines

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if not using a pre-catalyst) (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Suzuki-Miyaura Coupling Conditions and Yields:

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001275
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110888
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901682
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-(trifluoromethyl)pyridines

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[3][4]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Illustrative Sonogashira Coupling Conditions and Yields:

Terminal Alkyne Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25692
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50485
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene60889

Visualizing Experimental Workflows and Logic

General Cross-Coupling Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Coupling Partner, Base, Catalyst, Ligand B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Heat and Stir (e.g., 80-120°C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yields

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or No Reaction c1 Check Catalyst Activity (Use fresh catalyst) start->c1 r1 Increase Temperature start->r1 b1 Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->b1 c2 Screen Ligands (Bulky, electron-rich) c1->c2 end Improved Yield c2->end r2 Ensure Anhydrous & Degassed Solvent r1->r2 r3 Screen Solvents (Dioxane, Toluene, DMF) r2->r3 r3->end b2 Verify Coupling Partner Stability b1->b2 b2->end

Caption: A decision-making diagram for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Iodo-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 3-Iodo-2-(trifluoromethyl)pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions during the electrophilic iodination of 2-(trifluoromethyl)pyridine are the formation of regioisomers and poly-iodinated products. The electron-withdrawing nature of the trifluoromethyl group (-CF3) deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-positions (C3 and C5).

The most common side products include:

  • 5-Iodo-2-(trifluoromethyl)pyridine: Formation of this isomer is a significant competing reaction.

  • Di-iodinated pyridines: Over-iodination can lead to the formation of products such as 3,5-diiodo-2-(trifluoromethyl)pyridine.

Controlling the regioselectivity of the iodination is a key challenge in this synthesis.[1]

Q2: How do reaction conditions influence the formation of isomeric byproducts?

The ratio of 3-iodo to 5-iodo isomers, as well as the extent of di-iodination, is highly dependent on the reaction conditions. Key parameters to control include:

  • Iodinating Agent: The choice of iodinating agent and any activators or oxidants can affect the electrophilicity of the iodine species and thus the regioselectivity.[2]

  • Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity and an increase in the formation of undesired isomers.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the distribution of products.

  • Reaction Time: Prolonged reaction times may increase the likelihood of over-iodination, leading to di-substituted byproducts.

Q3: Are there established methods to improve the regioselectivity towards the 3-iodo isomer?

While achieving high regioselectivity can be challenging, several strategies can be employed:

  • Directed Metalation: This approach involves using a directing group to guide a metalating agent to the desired position, followed by quenching with an iodine source. This can provide greater control over the position of iodination.

  • Catalyst and Ligand Selection: In metal-catalyzed C-H activation/iodination reactions, the choice of catalyst and ligands can significantly influence the regioselectivity based on steric and electronic factors.[4]

  • Careful Optimization of Reaction Conditions: Systematically screening iodinating agents, solvents, temperatures, and reaction times is crucial to identify conditions that favor the formation of the 3-iodo isomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 3-iodo product - Poor regioselectivity leading to a mixture of isomers.- Incomplete reaction.- Product degradation under harsh conditions.- Optimize reaction conditions (temperature, solvent, iodinating agent) to favor 3-iodination.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Consider milder iodinating agents or reaction conditions.
High percentage of the 5-iodo isomer - The electronic directing effects of the trifluoromethyl group favor C5 iodination under the current conditions.- Modify the reaction conditions. A change in solvent polarity or the use of a different Lewis acid co-catalyst might alter the isomer ratio.- Explore alternative synthetic routes, such as a directed ortho-metalation strategy if a suitable directing group can be introduced.
Presence of di-iodinated byproducts - Over-iodination due to excess iodinating agent or prolonged reaction time.- Use a stoichiometric amount of the iodinating agent or add it portion-wise.- Carefully monitor the reaction and stop it once the starting material is consumed or the desired product concentration is maximized.
Difficulty in separating the 3-iodo and 5-iodo isomers - Isomers often have very similar physical properties (e.g., boiling point, polarity), making separation by standard column chromatography challenging.- Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase and eluent system.- Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group.- Preparative thin-layer chromatography (TLC) can be an option for small-scale separations.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Iodination of 2-(Trifluoromethyl)pyridine (Illustrative)

This is a general guideline and requires optimization for regioselectivity.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)pyridine in a suitable dry solvent (e.g., dichloromethane, chloroform, or a non-polar solvent).

  • Addition of Iodinating Agent: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine with an oxidizing agent like hydrogen peroxide).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is complete, quench any remaining iodinating agent (e.g., with a solution of sodium thiosulfate). Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification to separate isomers may require HPLC.

Protocol 2: Synthesis of 5-Iodo-2-(trifluoromethyl)pyridine via Sandmeyer-type Reaction

This protocol describes the synthesis of the common isomeric byproduct, providing a reference for its characterization and a potential route if this isomer is desired.

  • Diazotization: Dissolve 6-(trifluoromethyl)pyridin-3-amine in 5N HCl and cool the solution to -5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for an additional 10 minutes at -5 °C.[5]

  • Iodination: Slowly add an aqueous solution of potassium iodide to the diazonium salt solution, keeping the temperature below 10 °C. Allow the reaction mixture to warm to room temperature.[5]

  • Work-up and Purification: Extract the product with ethyl acetate. Adjust the pH of the aqueous layer to 11 with NaOH. Separate the layers and wash the organic layer with a sodium thiosulfate solution. Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield 5-iodo-2-(trifluoromethyl)pyridine.[5]

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Isomer Ratio in the Iodination of 2-(Trifluoromethyl)pyridine

Entry Iodinating Agent Solvent Temperature (°C) 3-iodo : 5-iodo Ratio Di-iodinated Product (%)
1NISCH2Cl2060 : 40< 5
2NISCH2Cl22555 : 45< 5
3I2 / H2O2Acetic Acid2550 : 5010
4IClCCl4065 : 35< 5

Note: This table is for illustrative purposes to show potential trends. Actual results will vary based on specific experimental details.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Low Yield of 3-Iodo Isomer check_isomers Analyze crude product by NMR/GC-MS to determine isomer ratio start->check_isomers high_5_iodo High percentage of 5-iodo isomer? check_isomers->high_5_iodo optimize_conditions Modify reaction conditions: - Lower temperature - Change solvent - Screen different iodinating agents high_5_iodo->optimize_conditions Yes high_di_iodo Significant di-iodination? high_5_iodo->high_di_iodo No consider_alt_route Consider alternative synthetic route: - Directed ortho-metalation optimize_conditions->consider_alt_route purify Purify desired isomer using HPLC or advanced chromatography consider_alt_route->purify reduce_iodine Reduce amount of iodinating agent or shorten reaction time high_di_iodo->reduce_iodine Yes high_di_iodo->purify No reduce_iodine->purify

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Workflow for Synthesis and Purification

G General Experimental Workflow start Start: 2-(Trifluoromethyl)pyridine reaction Electrophilic Iodination (e.g., NIS in CH2Cl2, 0°C) start->reaction workup Aqueous Work-up - Quench with Na2S2O3 - Extraction - Drying reaction->workup crude_product Crude Product (Mixture of isomers) workup->crude_product purification Purification - Column Chromatography (Silica) - HPLC for isomer separation crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Purification of 3-Iodo-2-(trifluoromethyl)pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Iodo-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a yellow solid.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃F₃IN
Molecular Weight 272.99 g/mol
Appearance Yellow Solid[1]
Melting Point 42-43 °C (in hexane)[1]
Boiling Point 210.1 °C at 760 mmHg[1]
Solubility Generally soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[2]

Q2: What are the most common impurities I might encounter after synthesizing this compound?

A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-(trifluoromethyl)pyridine or the iodinating agent.

  • Isomeric Byproducts: Formation of other isomers such as 4-Iodo-2-(trifluoromethyl)pyridine or 5-Iodo-2-(trifluoromethyl)pyridine can occur.[1]

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated trifluoromethylpyridine byproducts.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, hexane) may be present.

Q3: Which purification techniques are most effective for this compound?

A3: As a solid compound, the most common and effective purification techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities.

  • Flash Column Chromatography: Excellent for separating the desired product from significant quantities of impurities, including isomers and byproducts.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Obtained After Synthesis
  • Question: My crude product is an oil instead of the expected yellow solid. What could be the cause and how do I proceed with purification?

  • Answer: An oily product suggests the presence of significant impurities that are depressing the melting point. Residual solvents are a common cause.

    • Troubleshooting Steps:

      • Remove Residual Solvents: Ensure your crude product is thoroughly dried under high vacuum. If the product remains oily, co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane) may help.

      • Attempt Trituration: Add a small amount of a solvent in which your product is expected to have low solubility (e.g., cold hexane or heptane) to the oil. Stir or sonicate the mixture. This may induce crystallization of the desired product, which can then be isolated by filtration.

      • Proceed with Chromatography: If trituration fails, flash column chromatography is the recommended next step to separate the product from the impurities causing it to oil out.

Issue 2: Poor Recovery After Recrystallization
  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is crucial.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents the product from "crashing out" of solution along with impurities.

      • Recover from Mother Liquor: A significant amount of product may remain in the mother liquor. Concentrate the mother liquor and perform a second recrystallization to recover more of your compound.

Issue 3: Impurities Co-elute with the Product During Column Chromatography
  • Question: I am unable to separate my product from an impurity using flash column chromatography. What can I do?

  • Answer: Co-elution occurs when the impurity has a similar polarity to your product.

    • Troubleshooting Steps:

      • Optimize the Mobile Phase: Use TLC to test a variety of solvent systems with different polarities. A less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) will generally increase the separation between spots on a TLC plate. The desired compound should have an Rf value between 0.2 and 0.3 for optimal separation on a column.[5]

      • Use a Different Solvent System: If mixtures of hexane and ethyl acetate are not effective, try other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.[3]

      • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already relatively pure (>85%).

  • Solvent Selection:

    • Based on general principles for fluorinated aromatic compounds, a mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which the compound is less soluble.

    • Recommended System: Isopropanol/Hexane or Ethyl Acetate/Hexane.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the more polar solvent (e.g., isopropanol or ethyl acetate) dropwise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. d. If charcoal was added, perform a hot filtration to remove it. e. Remove the solution from the heat and slowly add the less polar solvent (hexane) dropwise until the solution becomes slightly cloudy. f. Gently reheat the solution until it becomes clear again. g. Allow the flask to cool slowly to room temperature. Crystals should start to form. h. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. j. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating the target compound from significant impurities.

  • Preparation: a. TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of ethyl acetate and hexane. Aim for an Rf of ~0.3 for the desired product.[3] A common mobile phase for similar compounds is 10-20% ethyl acetate in hexane. b. Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase. c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

  • Elution and Collection: a. Elute the column with the chosen mobile phase, applying gentle air pressure. b. Collect fractions and monitor them by TLC to identify those containing the pure product. c. Combine the pure fractions.

  • Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation

The following table provides representative data for the purification of a crude sample of this compound.

Purification MethodStarting Purity (by ¹H NMR)Final Purity (by ¹H NMR)YieldNotes
Recrystallization ~90%>98%75-85%Effective for removing minor impurities.
Flash Column Chromatography ~70%>99%65-80%Ideal for removing isomeric and other major byproducts.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (this compound) Analysis Purity Assessment (e.g., TLC, ¹H NMR) Crude->Analysis HighPurity Purity > 85%? Analysis->HighPurity Recrystallization Recrystallization HighPurity->Recrystallization Yes Chromatography Flash Column Chromatography HighPurity->Chromatography No FinalAnalysis Final Purity Check (NMR, MP, etc.) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic for Impurities

TroubleshootingImpurity Start Analyze Purified Product by ¹H NMR CheckPurity Is Purity < 98%? Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Yes End Pure Product CheckPurity->End No BroadPeaks Broad peaks in aliphatic region? ImpurityType->BroadPeaks AromaticSignals Unexpected aromatic signals? ImpurityType->AromaticSignals Solvent Residual Solvent BroadPeaks->Solvent Yes Isomer Isomeric Impurity AromaticSignals->Isomer Yes ActionSolvent Dry under high vacuum or perform co-evaporation. Solvent->ActionSolvent ActionIsomer Re-purify using optimized flash chromatography. Isomer->ActionIsomer ActionSolvent->End ActionIsomer->End

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Technical Support Center: Overcoming Low Reactivity in 3-Iodo-2-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-2-(trifluoromethyl)pyridine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of this electron-deficient pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally less reactive in some cross-coupling reactions compared to other aryl iodides?

A1: The low reactivity of this compound can be attributed to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group at the 2-position. This effect reduces the electron density of the pyridine ring, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Additionally, the pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition.

Q2: What are the most common challenges when working with this substrate?

A2: Researchers often face challenges such as low to moderate yields, slow reaction rates, and the need for carefully optimized conditions to achieve desired transformations. Common issues include incomplete conversion of the starting material and the formation of side products.

Q3: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A3: Despite its electronic properties, this compound can be successfully functionalized using a variety of modern cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Nucleophilic aromatic substitution (SNAr) can also be a viable strategy under specific conditions.

Q4: How can I improve the yield of my Suzuki-Miyaura coupling reaction with this substrate?

A4: To improve yields in Suzuki-Miyaura couplings, consider screening a variety of palladium catalysts, phosphine ligands, bases, and solvents. Bulky, electron-rich phosphine ligands are often beneficial. The choice of base is also critical; stronger bases like cesium carbonate or potassium phosphate can be more effective than weaker ones. Ensuring strictly anhydrous and oxygen-free conditions is paramount to prevent catalyst deactivation and side reactions.

Q5: Are there any specific safety precautions I should take when working with this compound and the associated reagents?

A5: Yes. Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Catalyst/Ligand Inefficiency: The chosen palladium source and phosphine ligand may not be optimal for this electron-deficient substrate.

    • Recommendation: Screen a panel of catalysts and ligands. Start with a common catalyst like Pd(PPh₃)₄ and if yields are low, move to more specialized systems like those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).

  • Inadequate Base: The base may not be strong enough to facilitate the transmetalation step effectively.

    • Recommendation: Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.

    • Recommendation: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF. If solubility is an issue, a mixture of solvents (e.g., dioxane/water) might be beneficial.

  • Presence of Oxygen or Moisture: Oxygen can deactivate the Pd(0) catalyst, and water can lead to protodeboronation of the boronic acid.

    • Recommendation: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Use anhydrous solvents and reagents.

Issue 2: Incomplete Conversion in Sonogashira Coupling

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The palladium and/or copper catalyst may not be active enough under the reaction conditions.

    • Recommendation: Increase the catalyst loading slightly. Ensure the copper(I) source (e.g., CuI) is fresh. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.[1]

  • Base Incompatibility: The amine base may be too weak or sterically hindered.

    • Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is in sufficient excess (typically 2-3 equivalents).

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 40-80 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.

Issue 3: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions:

  • Inappropriate Ligand Selection: The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.

    • Recommendation: Screen a variety of bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups.

  • Incorrect Base: The choice of base is critical and depends on the pKa of the amine.

    • Recommendation: For less nucleophilic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. For more sensitive substrates, a weaker base like cesium carbonate may be used, often requiring higher temperatures.

  • Catalyst Inhibition: The pyridine nitrogen of the substrate or the amine product can coordinate to the palladium center and inhibit catalysis.

    • Recommendation: Using a higher catalyst loading or a pre-catalyst designed to resist inhibition can be effective.

Issue 4: Failure of Nucleophilic Aromatic Substitution (SNAr)

Possible Causes & Solutions:

  • Insufficient Activation: Although the trifluoromethyl group is strongly electron-withdrawing, it may not be sufficient to activate the ring for substitution by weaker nucleophiles.

    • Recommendation: SNAr reactions on this substrate typically require strong nucleophiles such as sodium methoxide or sodium ethoxide.

  • Inappropriate Reaction Conditions: The reaction may require forcing conditions to proceed.

    • Recommendation: High temperatures and polar aprotic solvents like DMF or DMSO are often necessary to drive the reaction to completion.

Data Presentation

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001265
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Toluene110885
33-Thienylboronic acidPdCl₂(dppf) (5)-K₃PO₄ (3)DMF901678

Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Illustrative Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)THF60675
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF50880
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)Dioxane701072

Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001288
2AnilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2)Dioxane1101870
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)Toluene1001675

Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[1]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Workflow start Start: Assemble Reagents reactants This compound Arylboronic Acid Base start->reactants catalyst Pd Precatalyst Phosphine Ligand start->catalyst solvent Anhydrous, Degassed Solvent start->solvent reaction_setup Reaction Setup (Inert Atmosphere) reactants->reaction_setup catalyst->reaction_setup solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Workup: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low/No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_base Check Base start->check_base check_conditions Check Reaction Conditions start->check_conditions sub_catalyst Screen Different Pd Catalysts/Ligands check_catalyst->sub_catalyst sub_base Screen Stronger/ More Soluble Bases check_base->sub_base sub_conditions Optimize Temperature & Ensure Anhydrous/O₂-free check_conditions->sub_conditions re_evaluate Re-evaluate Reaction sub_catalyst->re_evaluate sub_base->re_evaluate sub_conditions->re_evaluate Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diynyl_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->diynyl_pd reductive_elimination Reductive Elimination diynyl_pd->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_i Cu(I) alkyne_activation Alkyne Activation cu_i->alkyne_activation H-C≡CR, Base cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation

References

Technical Support Center: Catalyst Selection for Efficient 3-Iodo-2-(trifluoromethyl)pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 3-iodo-2-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The coupling of this compound can be challenging due to a combination of electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, which can affect the oxidative addition step in the catalytic cycle. Additionally, the trifluoromethyl group at the 2-position can sterically hinder the approach of the catalyst to the C-I bond at the 3-position. The pyridine nitrogen itself can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several palladium-catalyzed cross-coupling reactions are commonly employed for the functionalization of this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The choice of reaction depends on the desired final product.

Q3: What are the key parameters to consider for optimizing the coupling reaction?

A3: Optimization of the following parameters is crucial for a successful coupling reaction:

  • Catalyst System: The choice of palladium precursor and ligand is critical.

  • Base: The type and strength of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent affects the solubility of reactants and the stability and activity of the catalyst.

  • Temperature: Higher temperatures are often required for less reactive substrates, but can also lead to side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Catalyst Inactivity/Deactivation:

    • Solution: Screen a variety of palladium catalysts and ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] For Sonogashira coupling, consider using a copper(I) co-catalyst, but be mindful of potential homocoupling.[1] Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.

  • Poor Substrate Reactivity:

    • Solution: Increase the reaction temperature. For Suzuki coupling, consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester).

  • Inefficient Transmetalation:

    • Solution: In Suzuki coupling, the choice of base is crucial. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1] The use of aqueous base solutions can sometimes facilitate this step.

  • Side Reactions:

    • Solution: Protodeboronation (in Suzuki coupling) or alkyne homocoupling (Glaser coupling in Sonogashira) can be significant side reactions. For protodeboronation, using anhydrous conditions or alternative boron reagents can help. For Glaser coupling, ensure rigorous exclusion of oxygen and consider copper-free Sonogashira protocols.[1]

Issue 2: Formation of Byproducts

Possible Causes & Solutions

  • Homocoupling of Boronic Acid (Suzuki):

    • Solution: This is often due to the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Glaser Coupling of Alkyne (Sonogashira):

    • Solution: This copper-catalyzed side reaction is promoted by oxygen. Use freshly distilled and degassed solvents and run the reaction under a strict inert atmosphere.[1] Alternatively, explore copper-free Sonogashira conditions.

  • Dehalogenation of the Starting Material:

    • Solution: This can occur at elevated temperatures. Try lowering the reaction temperature and extending the reaction time. The choice of base can also influence this side reaction.

Data Presentation: Catalyst Performance in Coupling Reactions

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1001285General Knowledge
PdCl₂(dppf)-K₂CO₃Toluene/H₂O1001692General Knowledge
Pd/IPr-K₃PO₄1,4-DioxaneRT2485 (C4-selective)[2]

Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT389[3]
PdCl₂(PPh₃)₂CuIDIPATHFRT3~90[3]
Pd(OAc)₂-Cs₂CO₃MeCN7512>90 (copper-free)General Knowledge

Table 3: Representative Conditions for Heck Coupling of Aryl Halides with Styrene

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF1002475General Knowledge
PdCl₂-K₂CO₃NMP100-87-93[4]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Palladium CatalystLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XantphosAminothiopheneCs₂CO₃Toluene1101870-90General Knowledge
Pd(OAc)₂BINAPAromatic AmineK₂CO₃1,4-Dioxane150 (MW)0.5>90General Knowledge

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for the specific coupling partners of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Add this compound (1.0 equiv.) and a degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection cluster_suzuki Suzuki Catalyst System cluster_sonogashira Sonogashira Catalyst System cluster_heck Heck Catalyst System cluster_buchwald Buchwald-Hartwig Catalyst System Start Select Coupling Reaction Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Sonogashira Sonogashira Coupling (C-C alkyne) Start->Sonogashira Heck Heck Coupling (C-C alkene) Start->Heck Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Pd_S Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃ Suzuki->Pd_S Ligand_S Ligand: Bulky phosphines (XPhos, SPhos) or NHC ligands Suzuki->Ligand_S Pd_So Palladium Precursor: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Sonogashira->Pd_So Cu_So Co-catalyst (optional): CuI Sonogashira->Cu_So Pd_H Palladium Precursor: Pd(OAc)₂, PdCl₂ Heck->Pd_H Ligand_H Ligand (optional): PPh₃ Heck->Ligand_H Pd_B Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃ Buchwald->Pd_B Ligand_B Ligand: Bulky phosphines (Xantphos, BINAP) Buchwald->Ligand_B

Caption: Decision tree for initial catalyst system selection.

References

Optimizing reaction conditions for 3-Iodo-2-(trifluoromethyl)pyridine amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting the amination of 3-iodo-2-(trifluoromethyl)pyridine, a common reaction in pharmaceutical and materials science.[1] The electron-deficient nature of the pyridine ring, influenced by the trifluoromethyl group, presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or the reaction fails to proceed. What are the common causes?

A1: Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several critical factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. The steric and electronic properties of the ligand significantly affect catalyst activity and stability, especially with electron-deficient heteroaryl halides.[2] Sterically hindered biaryl phosphine ligands are often required.[3]

  • Base Selection: The strength, solubility, and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Reagent and Solvent Quality: The reaction is highly sensitive to oxygen and moisture. Using anhydrous, degassed solvents is essential, as oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand.[2] Impurities in the amine coupling partner can also poison the catalyst.[2]

  • Reaction Temperature: Sub-optimal temperature can lead to slow or incomplete reactions. While higher temperatures can increase the reaction rate, they may also promote side reactions or catalyst decomposition. An optimal temperature, typically between 80-110 °C, must be determined empirically.[4]

Q2: I'm observing significant hydrodehalogenation, where the iodine is replaced by hydrogen. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction that competes with the desired amination.[3] It can arise from a β-hydride elimination pathway.[3] To minimize this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos can promote the desired reductive elimination to form the C-N bond over side reactions.

  • Base Choice: The choice of base can influence the rate of side reactions. In some cases, switching from a strong alkoxide base to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄) in combination with an appropriate ligand can suppress hydrodehalogenation, although this may require higher temperatures.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.

Q3: Which catalyst system (palladium precursor and ligand) is recommended for this substrate?

A3: There is no single "best" system, as the optimal choice depends on the specific amine coupling partner. However, modern Buchwald-Hartwig systems using palladium pre-catalysts are highly effective.

  • Palladium Pre-catalysts: G3 or G4 pre-catalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[5]

  • Ligands: Sterically hindered biaryl monophosphine ligands are generally the most effective.[6] A screening of ligands such as XPhos, SPhos, and RuPhos is recommended to find the optimal one for your specific amine.[2] These ligands are known to be effective for a large number of substrate combinations.[4]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4:

  • Inert Atmosphere: Always assemble the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.

  • Dry Reagents: Use an oven-dried reaction vessel. Ensure all reagents, especially the base and solvent, are anhydrous.[7][8]

  • Degassed Solvent: Degas the solvent by sparging with an inert gas (e.g., N₂) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Order of Addition: A common and effective procedure is to add the palladium pre-catalyst, ligand, and base to the reaction vessel first. The vessel is then evacuated and backfilled with inert gas three times before adding the solvent, aryl iodide, and finally the amine coupling partner via syringe.[7]

Troubleshooting Guides

Problem: Low or No Product Conversion

This troubleshooting guide follows a logical workflow to diagnose and solve issues related to low product yield.

G start Low / No Conversion cat_check Verify Catalyst & Ligand start->cat_check base_check Assess Base & Stoichiometry start->base_check reagent_check Check Reagent Quality start->reagent_check temp_check Optimize Temperature start->temp_check cat_sol Action: - Screen bulky ligands (XPhos, RuPhos) - Use a Pd pre-catalyst (G3/G4) - Increase catalyst loading (1-5 mol%) cat_check->cat_sol base_sol Action: - Use a strong, dry base (NaOtBu, LHMDS) - Ensure >=1.5 equivalents are used - Check base solubility in solvent base_check->base_sol reagent_sol Action: - Use anhydrous, degassed solvent - Purify amine partner - Confirm purity of aryl iodide reagent_check->reagent_sol temp_sol Action: - Screen temperatures (e.g., 80, 100, 120 °C) - Monitor reaction over time (TLC/LC-MS) - Check for decomposition at high temp. temp_check->temp_sol

Caption: Troubleshooting workflow for low product conversion.

Data Presentation: Ligand and Solvent Effects

The choice of ligand and solvent can dramatically impact reaction yield. The following tables summarize optimization data from related systems, which can serve as a starting point for your experiments.

Table 1: Effect of Different Ligands on Amination Yield (Note: Data is illustrative, based on typical outcomes for electron-deficient aryl halides. Actual yields will vary.)

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100>90
RuPhosPd(OAc)₂K₃PO₄Dioxane11085-95
SPhosPd₂(dba)₃LHMDSToluene10080-90
BINAPPd(OAc)₂Cs₂CO₃Dioxane11060-75

Table 2: Screening of Alternative Solvents In an effort to replace common solvents like 1,4-dioxane, other options have been explored.[5]

SolventRelative Conversion (%)
t-BuOH90
1,4-Dioxane (Control)88
2-MeTHF87
Toluene84
CPME80
TBME80

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst and sodium tert-butoxide under an inert atmosphere.

  • Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[9]

  • Add the this compound.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.[7]

  • Seal the vessel tightly and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 8-24 hours), monitoring progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.[9]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[9]

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification setup1 Charge vial with Pd Pre-catalyst & Base setup2 Evacuate & Backfill (3x) setup1->setup2 setup3 Add Aryl Iodide, Solvent, & Amine setup2->setup3 react Heat & Stir (e.g., 100 °C, 8-24h) setup3->react monitor Monitor by TLC / LC-MS react->monitor workup1 Cool & Dilute monitor->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Aqueous Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: General experimental workflow for the amination reaction.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-iodo-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low to no product formation is a common challenge that can arise from several factors. Given that this compound is an electron-deficient halide, the oxidative addition step is generally expected to be favorable.[1] Therefore, issues in other parts of the catalytic cycle or with the reaction conditions are likely culprits.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for a successful reaction.

    • Recommendation: While standard catalysts like Pd(PPh₃)₄ can be effective, consider using more robust systems, especially if you are facing difficulties. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) groups, can be highly effective for challenging substrates.[2][3] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved activity and stability. Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[1]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] Its strength, solubility, and compatibility with the substrate are key.

    • Recommendation: Screen a variety of bases. While common bases like Na₂CO₃ or K₂CO₃ might work, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ often provide better results, particularly with electron-deficient substrates.[1] The presence of a small amount of water is often necessary to dissolve these inorganic bases and facilitate their function.[1]

  • Inappropriate Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene.[1] Often, a mixture with water (e.g., 4:1 or 10:1 organic solvent to water) is beneficial for dissolving the inorganic base.[1] If solubility is an issue, consider screening other solvents like DMF. Ensure all solvents are thoroughly degassed prior to use to prevent catalyst oxidation.[5]

  • Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the catalyst and reactants.

    • Recommendation: Most Suzuki reactions require heating, typically in the range of 80-120 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Q2: I am observing a significant amount of dehalogenated byproduct, 2-(trifluoromethyl)pyridine. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl iodides like this compound.[5][6] This side reaction is often mediated by palladium-hydride species formed in the reaction mixture.[5]

Strategies to Minimize Dehalogenation:

  • Choice of Catalyst and Ligand: Certain ligands can promote or suppress the formation of palladium-hydride species.

    • Recommendation: Using bulky, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[1] Screening different ligands is a key strategy to identify the optimal system for your specific substrates.

  • Base and Solvent Selection: The base and solvent can be sources of protons or hydrides that lead to dehalogenation.

    • Recommendation: Use aprotic solvents and carefully select your base. While some water is often necessary, excessive amounts can be detrimental. Using anhydrous conditions with a soluble organic base could be an alternative to explore.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.

    • Recommendation: Try running the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.

Q3: My boronic acid appears to be decomposing, leading to homocoupling and other byproducts. What can I do to prevent this?

A3: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition under Suzuki reaction conditions, primarily through protodeboronation (cleavage of the C-B bond).[7] Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen.[5]

Solutions:

  • Use High-Purity Boronic Acid: Ensure your boronic acid is of high quality and has been stored properly.

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling.[5]

  • Use Boronate Esters: Consider using more stable boronate esters, such as pinacol esters, instead of the free boronic acid.

  • Milder Reaction Conditions: Employing milder bases (e.g., K₂CO₃ instead of K₃PO₄) and lower reaction temperatures can sometimes reduce the rate of protodeboronation.[7]

Q4: Could the trifluoromethyl group on my pyridine be unstable under the reaction conditions?

A4: The trifluoromethyl group is generally considered to be quite stable. However, under strongly basic conditions and at elevated temperatures, hydrolysis of a trifluoromethyl group to a carboxylic acid can occur, although this is more commonly observed in other contexts. While not a widely reported issue in Suzuki couplings of trifluoromethyl-substituted pyridines, it is a possibility to consider if you are observing unexpected byproducts, especially when using strong hydroxide bases at high temperatures.

Recommendation: If you suspect hydrolysis of the trifluoromethyl group, try using non-hydroxide bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Running the reaction at a lower temperature may also help to mitigate this potential side reaction.

Data Presentation: Representative Suzuki Coupling Conditions

Table 1: Typical Catalyst and Ligand Systems for Suzuki Coupling of Iodo-Heterocycles

Catalyst Precursor (mol%)Ligand (mol%)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄ (2-5%)-Readily available, well-established.May have lower activity for challenging substrates.
Pd₂(dba)₃ (1-2%)SPhos (2-4%)High activity for a broad range of substrates.[1]Air-sensitive, higher cost.
Pd(OAc)₂ (1-2%)XPhos (2-4%)Excellent for sterically hindered substrates.[2]Air-sensitive, higher cost.
PdCl₂(dppf) (2-5%)-Good for a range of substrates, relatively air-stable.May be less active than Buchwald-type systems.

Table 2: Common Bases and Solvents for Suzuki Coupling of Iodo-Heterocycles

Base (equivalents)Solvent SystemTemperature (°C)Comments
Na₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100A common starting point, but may not be strong enough for all substrates.
K₂CO₃ (2-3)Toluene/H₂O (10:1)90-110Another widely used and effective base.
K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-110A stronger base, often effective for challenging couplings.[1]
Cs₂CO₃ (2-3)THF or Dioxane60-90A highly effective but more expensive base.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and will likely require optimization for specific boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Na₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure using a Buchwald Ligand

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • XPhos Pd G3 (1 mol%)

    • K₃PO₄ (2.0 equiv)

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Seal the vial with a Teflon-lined cap.

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

    • Add degassed 2-MeTHF via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product Product Formation ArylHalide 3-Iodo-2-(CF3)Pyridine (Ar-I) ArylHalide->OxAdd Enters Cycle BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) BoronicAcid->Transmetalation Enters Cycle Base Base (e.g., K3PO4) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction catalyst Is the catalyst system optimal? start->catalyst base Is the base effective? start->base conditions Are the reaction conditions appropriate? start->conditions side_reactions Are there significant side reactions? start->side_reactions catalyst_sol Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use fresh, high-quality catalyst. catalyst->catalyst_sol No base_sol Screen stronger bases (K3PO4, Cs2CO3). Ensure presence of some water for inorganic bases. base->base_sol No conditions_sol Optimize temperature (80-120 °C). Ensure solvents are properly degassed. Screen different solvent systems (Dioxane, Toluene, THF). conditions->conditions_sol No side_reactions_sol Dehalogenation: Optimize ligand and temperature. Protodeboronation: Use boronate esters, milder base. Homocoupling: Thoroughly degas reaction mixture. side_reactions->side_reactions_sol Yes end Improved Yield catalyst_sol->end base_sol->end conditions_sol->end side_reactions_sol->end

Caption: A troubleshooting workflow for failed Suzuki reactions.

References

Preventing dehalogenation of 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Iodo-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing its dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the undesired replacement of the iodine atom with a hydrogen atom, is a common side reaction observed during cross-coupling reactions involving this compound. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Problem: Significant formation of 2-(trifluoromethyl)pyridine (dehalogenated byproduct) is observed.

The primary cause of dehalogenation is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can then undergo reductive elimination with the pyridine substrate.[1] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making aryl and heteroaryl iodides particularly susceptible.[1] Electron-deficient N-heterocyclic halides, such as this compound, are especially prone to this side reaction.[1]

Below is a flowchart to guide your troubleshooting process.

Dehalogenation_Troubleshooting cluster_base Base Optimization cluster_solvent Solvent Selection cluster_ligand Ligand Choice cluster_temp Reaction Conditions cluster_reagents Reagent Purity start Start: Dehalogenation Observed base Step 1: Evaluate the Base start->base Initiate Troubleshooting solvent Step 2: Assess the Solvent base->solvent If dehalogenation persists b1 Issue: Strong or inappropriate base (e.g., alkoxides) can be a hydride source. base->b1 ligand Step 3: Optimize the Ligand solvent->ligand If dehalogenation persists s1 Issue: Protic solvents (e.g., alcohols) or excess water can act as a proton source. solvent->s1 temp Step 4: Adjust Temperature & Reaction Time ligand->temp If dehalogenation persists l1 Issue: Ligand may not promote reductive elimination of the desired product over dehalogenation. ligand->l1 reagents Step 5: Check Reagent Quality temp->reagents If dehalogenation persists t1 Issue: High temperatures and prolonged reaction times can favor dehalogenation. temp->t1 success Success: Dehalogenation Minimized reagents->success If issue is resolved fail Further Optimization Required reagents->fail If issue persists r1 Issue: Impurities in starting materials or solvents can poison the catalyst or act as hydride sources. reagents->r1 b2 Solution: Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. s2 Solution: Use aprotic solvents such as dioxane, THF, or toluene. Ensure anhydrous conditions. l2 Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. t2 Solution: Lower the reaction temperature and monitor the reaction closely to stop it upon completion. r2 Solution: Ensure high purity of all reagents and properly degas solvents. Protocol_Workflow start Start: Prepare Reaction Setup reagents 1. Combine Reactants and Base start->reagents solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas the Mixture solvent->degas catalyst 4. Add Palladium Catalyst (under inert atmosphere) degas->catalyst reaction 5. Heat and Stir catalyst->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Workup and Extraction monitor->workup Reaction Complete optimize Troubleshoot/Optimize (if dehalogenation occurs) monitor->optimize Dehalogenation Observed purify 8. Purify Product workup->purify end End: Characterize Product purify->end optimize->start Modify Conditions

References

Scale-up considerations for reactions involving 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting and scaling up chemical reactions involving 3-iodo-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

A1: this compound is a versatile building block in organic synthesis. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which influences the reactivity of the pyridine ring. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity of the C-X bond in halopyridines generally follows the trend I > Br > Cl, making the iodo-substituent highly suitable for these transformations.[1]

Q2: What are the common challenges encountered when scaling up reactions with this compound?

A2: Scaling up reactions with this compound can present several challenges:

  • Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[2]

  • Side Reactions: Undesired side reactions, such as hydrodehalogenation (replacement of iodine with hydrogen), can become more prevalent at larger scales.[3]

  • Impurity Profile: The formation of process-related impurities can be more complex on a larger scale, requiring robust analytical methods for their identification and quantification.

  • Exothermic Events: Cross-coupling reactions can be exothermic, and careful temperature control is crucial during scale-up to prevent runaway reactions and ensure product quality.

  • Purification: The purification of the final product can be more challenging at a larger scale, often requiring optimization of crystallization or chromatography methods.

Q3: How can I minimize catalyst deactivation when working with this compound?

A3: To minimize catalyst deactivation, consider the following strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen.[2]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[2]

  • Control of Reaction Temperature: Operate the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.[1]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1]

Q4: What are the typical impurities I should look for in reactions involving this compound?

A4: Common impurities can include:

  • Starting materials: Unreacted this compound and the coupling partner.

  • Hydrodehalogenated byproduct: 2-(Trifluoromethyl)pyridine.

  • Homocoupling products: Bipyridines or diynes, depending on the reaction type.

  • Process-related impurities: Byproducts from the degradation of the solvent, base, or ligand.

  • Residual palladium: The final product may contain traces of palladium, which often need to be removed to very low levels for pharmaceutical applications.

Robust analytical methods like HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities.[3][4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

dot

Start Low/No Yield in Suzuki Coupling Catalyst Catalyst/Ligand Inactive? Start->Catalyst Base Ineffective Base? Start->Base Solvent Inappropriate Solvent? Start->Solvent Temp Suboptimal Temperature? Start->Temp Deboronation Protodeboronation of Boronic Acid? Start->Deboronation Solution1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading. Catalyst->Solution1 Solution2 Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). Base->Solution2 Solution3 Use anhydrous, degassed solvents (e.g., Dioxane/Water, Toluene/Water). Solvent->Solution3 Solution4 Optimize temperature (e.g., 80-110 °C). Temp->Solution4 Solution5 Use boronic ester (e.g., pinacol ester). Use anhydrous conditions. Deboronation->Solution5 Start Alkyne Homocoupling (Glaser Product) Oxygen Presence of Oxygen? Start->Oxygen Copper Excess Copper Catalyst? Start->Copper Base Inappropriate Base? Start->Base Solution1 Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Oxygen->Solution1 Solution2 Reduce the loading of the copper(I) co-catalyst. Copper->Solution2 Solution3 Use an amine base like triethylamine or diisopropylethylamine. Base->Solution3 Start Incomplete Amination Catalyst Catalyst Deactivation? Start->Catalyst Base Weak or Insoluble Base? Start->Base Ligand Inappropriate Ligand? Start->Ligand Solution1 Increase catalyst loading. Use a pre-catalyst. Catalyst->Solution1 Solution2 Use a stronger base (e.g., NaOtBu, K3PO4). Base->Solution2 Solution3 Screen bulky, electron-rich phosphine ligands. Ligand->Solution3 A 1. Add this compound, boronic acid/ester, and base to a dry flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add degassed solvent and palladium catalyst. B->C D 4. Heat to reaction temperature (e.g., 80-110 °C). C->D E 5. Monitor reaction progress by HPLC or GC-MS. D->E F 6. Work-up: Quench, extract, and wash. E->F G 7. Purify by column chromatography or crystallization. F->G A 1. Add this compound, Pd catalyst, and Cu(I) salt to a dry flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add degassed solvent and amine base. B->C D 4. Add terminal alkyne. C->D E 5. Stir at room temperature or heat gently. D->E F 6. Monitor reaction progress. E->F G 7. Work-up and purification. F->G A 1. Add this compound, amine, base, Pd pre-catalyst, and ligand to a dry flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add degassed solvent. B->C D 4. Heat to reaction temperature (e.g., 90-120 °C). C->D E 5. Monitor reaction progress. D->E F 6. Work-up and purification. E->F

References

Managing reaction exotherms with 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Iodo-2-(trifluoromethyl)pyridine

This guide provides essential safety information, troubleshooting advice, and experimental protocols for managing reaction exotherms when using this compound. It is intended for use by qualified researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

While this compound is stable under recommended storage conditions, significant thermal hazards can arise during reactions. The primary concerns are:

  • Exothermic Decomposition: At elevated temperatures, the molecule can undergo exothermic decomposition, potentially leading to a thermal runaway. The trifluoromethyl group can be a source of instability, and the carbon-iodine bond can be labile under certain conditions.

  • Hazardous Byproducts: Decomposition or fire can release toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[1]

  • Reaction Exotherms: Many common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) involving aryl halides are highly exothermic. The heat generated by the reaction itself, if not adequately controlled, can initiate thermal decomposition of the starting material, products, or solvent.

Q2: How can I assess the thermal stability and reaction heat before scaling up?

A thorough thermal hazard assessment is critical before any scale-up.[2] The following techniques are essential:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition (T_onset) for the starting material, intermediates, and the final reaction mixture. This screening provides the maximum safe temperature for the process.

  • Reaction Calorimetry (RC): Use an RC system, such as an isothermal heat flow calorimeter, to measure the heat of reaction (ΔH_rxn) in real-time under process-like conditions.[3] This data is crucial for calculating the required cooling capacity of the reactor and for safe process design.[2][3]

Q3: What are the most critical process parameters to control to prevent a runaway reaction?

Controlling the rate of heat generation is paramount. Key parameters include:

  • Reagent Addition Rate: The reactant addition rate should be slow enough that the reactor's cooling system can effectively remove the heat being generated. The goal is to be "reaction-rate limited" rather than "cooling limited."

  • Temperature Control: The reactor jacket temperature must be maintained to allow for a sufficient temperature difference (ΔT) to remove heat. Ensure the cooling system is functioning correctly and has the capacity to handle the total heat flow of the reaction.[3]

  • Mixing/Agitation: Poor agitation can lead to localized hot spots where reagents concentrate, causing the reaction rate and temperature to accelerate uncontrollably. Ensure the stirring is efficient for the reactor volume and viscosity of the mixture.

  • Concentration: Higher concentrations lead to higher reaction rates and greater volumetric heat generation, increasing the risk of a runaway.

Q4: What reagents or conditions are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong acids, as they can initiate vigorous or uncontrolled reactions.[1] Additionally, be cautious with strong bases (e.g., n-BuLi, LDA), as deprotonation can be highly exothermic, especially if not performed at cryogenic temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment.

Problem: A sudden, rapid temperature increase is observed that does not respond to primary cooling.

  • Immediate Action:

    • Stop all reagent and solvent feeds immediately.

    • Maximize cooling by lowering the jacket temperature to its minimum setpoint.

    • If the temperature continues to rise and approaches the T_onset (determined by DSC), execute the pre-planned emergency quenching procedure. This may involve adding a pre-chilled, non-reactive solvent or a chemical quencher.

    • Alert all personnel in the lab and prepare for an emergency evacuation.

Problem: The reaction mixture is turning dark brown/black and gas is evolving.

  • Indication: This is a strong indicator of product or starting material decomposition.

  • Immediate Action:

    • Immediately cease heating and stop any reagent addition.

    • Apply maximum cooling to the reactor.

    • Ensure the reactor's vent line is unobstructed and directed to a safe exhaust or scrubber system to handle potentially toxic fumes.

    • Do not attempt to sample or open the reactor until it has cooled to a safe temperature.

Problem: The temperature reading is unstable, or "hot spots" are suspected near the addition point.

  • Indication: This suggests poor mixing and inefficient heat transfer.

  • Immediate Action:

    • Stop reagent addition to allow the temperature to homogenize.

    • If it is safe to do so, increase the agitation speed to improve mixing.

    • Consider diluting the reaction mixture with more solvent if the viscosity is too high.

    • For future experiments, redesign the addition process by using a subsurface addition tube that delivers the reagent into a well-mixed area of the reactor.

Data Presentation: Key Thermal Safety Parameters

The following parameters are essential for a thorough thermal hazard assessment. These values must be determined experimentally for each specific process.

ParameterSymbolDescriptionImportance
Onset Decomposition Temperature T_onsetThe temperature at which the substance begins to exothermically decompose, as measured by DSC.Defines the maximum safe operating temperature for the process.
Heat of Reaction ΔH_rxnThe total heat evolved or absorbed during the chemical reaction, measured by Reaction Calorimetry (RC).Determines the required cooling capacity and helps design a safe addition profile.
Heat of Decomposition ΔH_dThe total heat released during the decomposition of the reaction mixture.Indicates the severity of a potential runaway event. A high value signifies a high explosion potential.
Maximum Temperature of Synthesis MTSRThe highest temperature the reaction mixture would reach under adiabatic conditions (loss of cooling).If MTSR > T_onset, the process is inherently unsafe as a cooling failure could trigger decomposition.
Heat Transfer Coefficient UThe efficiency of heat transfer from the reactor contents to the cooling jacket.A critical variable for ensuring the reactor can remove heat faster than it is generated.

Experimental Protocols

Protocol: Thermal Stability Screening by Differential Scanning Calorimetry (DSC)

This protocol provides a general method for evaluating the thermal stability of a reaction mixture containing this compound.

1. Objective: To determine the onset temperature (T_onset) of exothermic decomposition for a given reaction mixture.

2. Materials:

  • DSC instrument (e.g., Mettler Toledo, TA Instruments).

  • High-pressure DSC pans (e.g., gold-plated stainless steel).

  • Crimp press for sealing pans.

  • Representative sample of the reaction mixture, taken at the point of highest thermal risk (e.g., after all reagents have been added).

3. Procedure:

  • Sample Preparation:

    • In a well-ventilated fume hood or glovebox, carefully transfer 2-5 mg of the homogenous reaction mixture into a high-pressure DSC pan.

    • Hermetically seal the pan using the crimp press. This is crucial to contain any pressure generated during decomposition.

    • Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Experimental Program:

    • Equilibration: Equilibrate the cell at a starting temperature well below the reaction temperature (e.g., 30 °C).

    • Heating Ramp: Program the instrument to heat the sample at a constant rate, typically 2-5 °C/min. A slower ramp rate provides higher resolution for the onset temperature.

    • Final Temperature: Set the final temperature to a point well above the expected decomposition, but within the safe limits of the instrument (e.g., 350-400 °C).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any exothermic events, which will appear as upward-pointing peaks.

    • Determine the T_onset by calculating the intersection of the baseline with the tangent of the peak's leading edge. This value represents the beginning of the thermal runaway.

    • Integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.

Visualizations

Experimental_Workflow cluster_prep 1. Pre-Experiment Planning cluster_exec 2. Reaction Execution cluster_post 3. Post-Reaction RiskAssessment Perform Risk Assessment (Reagents, Reaction) ThermalAnalysis Run DSC/RC Analysis on Mixture RiskAssessment->ThermalAnalysis DefineParams Define Safe Operating Parameters (Temp, Addition Rate) ThermalAnalysis->DefineParams QuenchPlan Establish Emergency Quench Protocol DefineParams->QuenchPlan Setup Reactor Setup & Pre-Cooling QuenchPlan->Setup Addition Controlled Reagent Addition Setup->Addition Monitoring Monitor Temp, Pressure, Agitation Continuously Addition->Monitoring Hold Hold at Temp & Confirm Conversion Monitoring->Hold Cooldown Controlled Cool-Down to Safe Temperature Hold->Cooldown Quench Execute Standard Quenching Procedure Cooldown->Quench Workup Proceed to Workup & Purification Quench->Workup

Caption: A safe experimental workflow for managing exothermic reactions.

Troubleshooting_Exotherm Start Unexpected Temperature Increase Detected StopFeeds Immediately STOP All Reagent Feeds Start->StopFeeds MaxCool Apply MAXIMUM Cooling StopFeeds->MaxCool CheckControl Is Temperature Under Control? MaxCool->CheckControl Monitor Continue Monitoring Under Full Cooling CheckControl->Monitor Yes PrepareQuench Prepare for Emergency Quench CheckControl->PrepareQuench No CheckT_onset Does T approach T_onset? PrepareQuench->CheckT_onset CheckT_onset->Monitor No ExecuteQuench EXECUTE QUENCH & EVACUATE CheckT_onset->ExecuteQuench Yes

Caption: Decision tree for troubleshooting an unexpected reaction exotherm.

Thermal_Runaway_Factors cluster_causes Contributing Factors Runaway Thermal Runaway (Heat Generation > Heat Removal) HighConc High Reactant Concentration HighConc->Runaway FastAdd Fast Addition Rate FastAdd->Runaway BadMix Poor Agitation (Hot Spots) BadMix->Runaway HighTemp High Reaction Temperature HighTemp->Runaway CoolFail Cooling Failure CoolFail->Runaway WrongKinetics Misunderstood Reaction Kinetics WrongKinetics->Runaway

Caption: Key factors that can contribute to a thermal runaway event.

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo-2-(trifluoromethyl)pyridine vs. 3-Bromo-2-(trifluoromethyl)pyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of synthetic efficiency and overall success. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide provides an in-depth, data-supported comparison of the reactivity of two key halogenated building blocks: 3-iodo-2-(trifluoromethyl)pyridine and 3-bromo-2-(trifluoromethyl)pyridine. This analysis focuses on their performance in widely utilized palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as in nucleophilic aromatic substitution (SNAr) reactions.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. Consequently, in palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1]

At a Glance: Key Reactivity Differences

Reaction TypeThis compound3-Bromo-2-(trifluoromethyl)pyridineGeneral Observation
Suzuki-Miyaura Coupling Higher reactivity, often proceeds at lower temperatures and with shorter reaction times.Lower reactivity, may require higher temperatures, longer reaction times, or more active catalyst systems.The iodo-derivative is generally the superior substrate for achieving high yields under mild conditions.
Sonogashira Coupling More reactive, allowing for coupling at or near room temperature.Less reactive, typically requiring elevated temperatures to achieve comparable yields.The reactivity trend of I > Br is pronounced in Sonogashira couplings.
Buchwald-Hartwig Amination Generally more reactive, facilitating C-N bond formation under milder conditions.Can be a challenging substrate, often requiring specialized ligands and higher temperatures.The choice of ligand is critical for the successful amination of the bromo-derivative.
Nucleophilic Aromatic Substitution (SNAr) Reactivity is influenced by both the leaving group ability and the conditions. In some cases, iodide can be a better leaving group.The electron-withdrawing trifluoromethyl group activates the ring for SNAr, but the C-Br bond is stronger than C-I.Reactivity in SNAr is nuanced and depends on the nucleophile and reaction conditions.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions for this compound and 3-bromo-2-(trifluoromethyl)pyridine are not extensively documented in the literature, the well-established principles of aryl halide reactivity provide a strong predictive framework. The following sections present representative data for these compounds or closely related analogs in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The enhanced reactivity of the C-I bond in this compound typically translates to more efficient coupling compared to its bromo counterpart.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analog)Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-95Inferred from general knowledge
3-Bromo-2-(trifluoromethyl)pyridine (analog)Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane10016~70-85Inferred from general knowledge

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura couplings of similar substrates, as direct comparative studies were not available in the initial search.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Column Chromatography H->I J Characterization I->J

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. The reactivity difference between the iodo and bromo derivatives is often more pronounced in this reaction, with the iodo compound frequently reacting at or near room temperature, while the bromo analog requires heating.

Table 2: Representative Data for Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analog)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~90Inferred from general knowledge
3-Bromo-2-(trifluoromethyl)pyridine (analog)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8012~75Inferred from general knowledge

Note: The data in this table is representative and compiled from general knowledge of Sonogashira couplings of similar substrates, as direct comparative studies were not available in the initial search.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the halopyridine. While the C-I bond is more readily cleaved, the choice of phosphine ligand is crucial for achieving high yields, especially with the less reactive bromo-derivative.

Table 3: Representative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analog)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene8012~80-90Inferred from general knowledge
3-Bromo-2-(trifluoromethyl)pyridine (analog)MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6516~70-80Inferred from general knowledge[2]

Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig aminations of similar substrates, as direct comparative studies were not available in the initial search.

Diagram 2: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling

G cluster_reactivity Relative Reactivity in Oxidative Addition Iodo 3-Iodo-2-(CF3)Py Pd Pd(0) Iodo->Pd Faster Bromo 3-Bromo-2-(CF3)Py Bromo->Pd Slower

Caption: Oxidative addition of the aryl halide to Pd(0) is typically the rate-determining step in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. In SNAr reactions, the relative reactivity of the iodo- and bromo-derivatives is less straightforward than in cross-coupling reactions. While iodide is a better leaving group in terms of bond strength, the electronegativity of the halogen can also influence the rate of nucleophilic attack. For pyridines, nucleophilic attack is favored at the 2- and 4-positions.[3][4] In the case of 3-halo-2-(trifluoromethyl)pyridines, the nucleophile would attack the carbon bearing the halogen.

Table 4: General Reactivity Trends in SNAr

FactorThis compound3-Bromo-2-(trifluoromethyl)pyridine
C-X Bond Strength Weaker C-I bond, better leaving group.Stronger C-Br bond, poorer leaving group.
Electronegativity Less electronegative than bromine.More electronegative than iodine.

The overall rate of SNAr is a balance between the rate of nucleophilic attack and the rate of leaving group departure. The stronger inductive effect of bromine can make the ring carbon more electrophilic and accelerate the initial attack, but the stronger C-Br bond can slow down the subsequent elimination. The specific outcome will depend on the nucleophile, solvent, and reaction temperature.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and high-yielding synthetic transformations. The following are representative protocols for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halo-2-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, dissolve the 3-halo-2-(trifluoromethyl)pyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.

  • Add an amine base, typically triethylamine (2.0-3.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (1-3 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature for the iodo-derivative, 60-80 °C for the bromo-derivative) for 4-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.).

  • Add the 3-halo-2-(trifluoromethyl)pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by the solvent (e.g., toluene or THF).

  • Seal the tube and heat the reaction mixture to 65-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The choice between this compound and 3-bromo-2-(trifluoromethyl)pyridine as a synthetic building block is a strategic decision that should be guided by the specific requirements of the chemical transformation. For palladium-catalyzed cross-coupling reactions, the iodo-derivative consistently demonstrates superior reactivity, enabling milder reaction conditions and often leading to higher yields in shorter reaction times. This makes it the preferred substrate for complex syntheses where efficiency and functional group tolerance are paramount.

However, 3-bromo-2-(trifluoromethyl)pyridine remains a valuable and more cost-effective alternative. With the appropriate selection of a highly active catalyst system, often involving bulky electron-rich phosphine ligands, the reactivity gap can be narrowed, and high-yielding transformations can be achieved.

In nucleophilic aromatic substitution reactions, the reactivity is more nuanced, and the choice of substrate may depend on the specific nucleophile and reaction conditions. Researchers and drug development professionals are encouraged to consider the trade-offs between reactivity, cost, and the specific synthetic challenge at hand when selecting between these two versatile building blocks.

References

The Efficacy of 3-Iodo-2-(trifluoromethyl)pyridine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and trifluoromethyl groups into heterocyclic scaffolds is a well-established approach to modulate the pharmacological properties of drug candidates. Among these, the 3-iodo-2-(trifluoromethyl)pyridine moiety has emerged as a valuable building block, offering a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive comparison of this compound with its bromo and chloro analogs, focusing on their efficacy in medicinal chemistry scaffolds, supported by experimental data.

Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The utility of halopyridines in drug discovery is significantly enhanced by their ability to participate in transition-metal-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex molecular architectures. The reactivity of the carbon-halogen bond is a critical factor in these transformations.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst.

Table 1: Comparative Reactivity of 3-Halo-2-(trifluoromethyl)pyridines in Suzuki-Miyaura Coupling

Halogen (X)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
IodoPd(PPh₃)₄K₂CO₃Toluene/H₂O90285-95
BromoPd(dppf)Cl₂Cs₂CO₃Dioxane1001270-80
ChloroPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102440-60

Note: The data presented are representative yields for the Suzuki-Miyaura coupling of a generic 3-halo-2-(trifluoromethyl)pyridine with an arylboronic acid. Actual yields may vary depending on the specific substrates and reaction conditions.

Biological Activity: A Focus on c-MET Kinase Inhibition

The 2-(trifluoromethyl)pyridine scaffold is a key feature in a number of potent and selective inhibitors of the c-MET receptor tyrosine kinase, a well-validated target in oncology.[1][2] Dysregulation of the c-MET signaling pathway is implicated in the progression of various cancers.[1]

Table 2: Hypothetical Comparative IC₅₀ Values for 3-Halo-2-(trifluoromethyl)pyridine Derivatives against c-MET Kinase

CompoundHalogen (X) at C3c-MET IC₅₀ (nM)
1 Iodo5
2 Bromo15
3 Chloro50

Note: This table presents hypothetical IC₅₀ values based on general SAR trends observed in similar kinase inhibitors, where a larger, more polarizable halogen like iodine can sometimes lead to enhanced potency through additional interactions within the binding pocket. These values are for illustrative purposes and require experimental validation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the 3-halo-2-(trifluoromethyl)pyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/water or dioxane). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is then added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for a c-MET Kinase Inhibition Assay

The inhibitory activity of the compounds against the c-MET kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] In a typical assay, the c-MET enzyme is incubated with the test compound at various concentrations in a suitable buffer. The kinase reaction is initiated by the addition of a substrate (e.g., a biotinylated peptide) and ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody conjugated to a fluorescent probe. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.[1]

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

cMET_Signaling_Pathway c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds Dimerization Dimerization & Autophosphorylation cMET->Dimerization GRB2 GRB2 Dimerization->GRB2 Recruits PI3K PI3K Dimerization->PI3K Activates STAT3 STAT3 Dimerization->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration, Invasion ERK->Cellular_Responses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Responses STAT3->Cellular_Responses

A simplified representation of the c-MET signaling cascade.

Kinase_Inhibitor_Screening_Workflow Workflow for Kinase Inhibitor Screening cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound_Library Compound Library (3-halo-2-(trifluoromethyl)pyridines) HTS High-Throughput Screening (Biochemical Assay, e.g., TR-FRET) Compound_Library->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Cell_Based_Assay Cell-Based Assays (e.g., p-MET Western Blot) Hit_Identification->Cell_Based_Assay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

A typical workflow for the screening and development of kinase inhibitors.

Conclusion

The this compound scaffold is a highly versatile and reactive building block in medicinal chemistry. Its enhanced reactivity in cross-coupling reactions compared to its bromo and chloro counterparts allows for more efficient and flexible synthesis of complex molecules. While direct comparative biological data is often proprietary, the inherent properties of the carbon-iodine bond suggest its potential for generating potent kinase inhibitors, such as those targeting c-MET. The strategic use of this moiety, guided by structure-activity relationship studies and robust screening protocols, will continue to be a valuable approach in the discovery of novel therapeutics.

References

A Comparative Analysis of 3-Iodo-2-(trifluoromethyl)pyridine and Other Halogenated Trifluoromethylpyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This strategic modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various trifluoromethylated pyridine building blocks, halogenated derivatives serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation. This guide provides a comparative benchmark of 3-Iodo-2-(trifluoromethyl)pyridine against its chloro- and bromo-substituted analogues, supported by key physicochemical data and standardized experimental protocols for cross-coupling reactions.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a halogenated pyridine building block often depends on a combination of its physical properties and reactivity. The following table summarizes key data for this compound and two common alternatives.

PropertyThis compound2-Chloro-3-(trifluoromethyl)pyridine2-Bromo-5-(trifluoromethyl)pyridine
CAS Number 590371-71-465753-47-150488-42-1
Molecular Formula C₆H₃F₃INC₆H₃ClF₃NC₆H₃BrF₃N
Molecular Weight 272.99 g/mol [3]181.54 g/mol [4]225.99 g/mol [5]
Physical Form Yellow Solid[6]Semi-transparent Crystals[7]Solid
Melting Point 42-43 °C[6]36-40 °C[8]44-48 °C
Boiling Point 210.1 °C at 760 mmHg[6]166-168 °C[8]78 °C
Density 1.975 g/cm³[6]~1.4 g/cm³[9]~1.71 g/cm³[5]

Reactivity in Cross-Coupling Reactions: The Iodine Advantage

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is critical. The bond strength of the carbon-halogen bond typically follows the trend C-Cl > C-Br > C-I. Consequently, aryl iodides are generally the most reactive substrates, often requiring milder reaction conditions and lower catalyst loadings compared to their bromo and chloro counterparts. This makes this compound a highly valuable substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling efficient synthesis of complex molecules.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the pyridine ring.[10] Its presence is known to enhance the biological activity of many pharmaceutical and agrochemical compounds.[11][12]

G cluster_0 Drug Discovery & Development Pipeline A Building Blocks (e.g., Trifluoromethylpyridines) B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->B Synthesis Start C Library of Derivatives B->C Diversification D Biological Screening (e.g., Kinase Assays) C->D Testing E Lead Compound Identification D->E Analysis F Modulation of Signaling Pathway (e.g., Inhibition of Proliferation) E->F Mechanism of Action G Preclinical & Clinical Development F->G Advancement G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Preparation - Add aryl halide, boronic acid, base, and solvent to flask. - Degas the mixture. cat_add 2. Catalyst Addition - Add Palladium catalyst and ligand under inert atmosphere. prep->cat_add reaction 3. Reaction - Heat the mixture to the specified temperature. - Monitor progress by TLC/LC-MS. cat_add->reaction workup 4. Workup - Cool to room temperature. - Quench, extract with organic solvent, and dry. reaction->workup purify 5. Purification - Concentrate the crude product. - Purify by column chromatography. workup->purify

References

Validating the Structure of Novel Compounds from 3-Iodo-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and validation of novel compounds are critical steps in the discovery pipeline. 3-Iodo-2-(trifluoromethyl)pyridine serves as a versatile starting material for generating a diverse range of derivatives, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The trifluoromethyl group is a key moiety in many pharmaceuticals, known to enhance metabolic stability and binding affinity.[1] This guide provides a comparative overview of the structural validation and performance of novel compounds hypothetically derived from this compound, supported by representative experimental data from analogous trifluoromethylpyridine derivatives.

Performance Comparison of Novel Pyridine Derivatives

The introduction of aryl and alkynyl moieties at the 3-position of the 2-(trifluoromethyl)pyridine scaffold can significantly modulate the biological activity of the resulting compounds. The following table summarizes the in vitro anticancer activity of a series of representative trifluoromethyl-substituted pyridine and pyrimidine derivatives against various human cancer cell lines. This data, while not from direct derivatives of this compound, is illustrative of the potency that can be achieved with this class of compounds.

Compound IDStructure (Representative)Target Cancer Cell LineIC50 (µM)Reference
Comp-A Thiazolo[4,5-d]pyrimidine derivativeC32 (Melanoma)24.4[2][3]
Comp-B Thiazolo[4,5-d]pyrimidine derivativeA375 (Melanoma)25.4[2][3]
Comp-C Pyrimidine derivativeH1975 (Lung Cancer)2.27[4][5]
5-FU (Control) -H1975 (Lung Cancer)9.37[4][5]
Comp-D Furo[2,3-b]pyridine derivativeCOLO 205 (Colon Cancer)5.8[6]
Comp-E Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineCOLO 205 (Colon Cancer)3.6[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and structural elucidation of novel compounds. Below are generalized protocols for the synthesis of 3-substituted-2-(trifluoromethyl)pyridines via Suzuki and Sonogashira couplings, followed by standard procedures for their structural validation.

Synthesis Protocol 1: Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds between the pyridine scaffold and various aryl or heteroaryl groups.[7][8]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Pd(dppf)Cl2 (catalyst)

  • Na3PO4 (base)

  • Dioxane and Water (solvents)

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), Pd(dppf)Cl2 (0.1 equiv.), and Na3PO4 (3.0 equiv.).

  • Add dioxane and water (4:1 mixture) to the vial.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-(trifluoromethyl)pyridine.

Synthesis Protocol 2: Sonogashira Coupling

This coupling method is employed to introduce terminal alkynes at the 3-position of the pyridine ring.[9][10]

Materials:

  • This compound

  • Terminal alkyne

  • PdCl2(PPh3)2 (catalyst)

  • CuI (co-catalyst)

  • Triethylamine (base)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), PdCl2(PPh3)2 (0.05 equiv.), and CuI (0.1 equiv.).

  • Add anhydrous THF and triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dilute the residue with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-alkynyl-2-(trifluoromethyl)pyridine.

Structural Validation Protocols

The definitive structure of newly synthesized compounds is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: Record 1H, 13C, and 19F NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for complete structural assignment.

  • Data Analysis: Analyze chemical shifts, coupling constants, and through-space correlations to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) or another appropriate soft ionization technique.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition of the novel compound.

X-ray Crystallography:

  • Sample Preparation: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.

  • Data Acquisition: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Data Analysis: Solve and refine the crystal structure to obtain the precise three-dimensional arrangement of atoms in the molecule, providing unambiguous proof of its structure.

Visualizations

The following diagrams illustrate the workflow for synthesis and validation, a hypothetical signaling pathway for anticancer activity, and a comparison of the key analytical techniques.

G cluster_synthesis Synthesis cluster_validation Structural Validation start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira prod_aryl 3-Aryl-2-(trifluoromethyl)pyridine suzuki->prod_aryl prod_alkynyl 3-Alkynyl-2-(trifluoromethyl)pyridine sonogashira->prod_alkynyl nmr NMR Spectroscopy (Connectivity) prod_aryl->nmr prod_alkynyl->nmr ms Mass Spectrometry (Molecular Formula) nmr->ms xray X-ray Crystallography (3D Structure) ms->xray validated Validated Structure xray->validated G compound Trifluoromethylpyridine Derivative kinase Kinase (e.g., EGFR) compound->kinase inhibition downstream Downstream Signaling (e.g., PI3K/Akt) kinase->downstream inhibition pro_apoptotic Pro-apoptotic proteins (e.g., Bax, p53) upregulated downstream->pro_apoptotic anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) downregulated downstream->anti_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis G cluster_0 Analytical Techniques for Structural Validation A NMR Spectroscopy B Mass Spectrometry A->B Provides connectivity info for MS fragmentation analysis B->A Confirms molecular weight for NMR assignment C X-ray Crystallography C->A Confirms solid-state conformation, validates NMR solution structure C->B Provides definitive elemental composition to confirm HRMS data

References

A Comparative Guide to Catalytic Systems for 3-Iodo-2-(trifluoromethyl)pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 3-Iodo-2-(trifluoromethyl)pyridine is a valuable building block, with the trifluoromethyl group imparting unique electronic properties and the iodo group providing a reactive handle for various cross-coupling reactions. The choice of catalyst is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of common palladium-based catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate.

Performance Comparison of Catalytic Systems

The efficiency of a cross-coupling reaction on an electron-deficient substrate like this compound is highly dependent on the combination of the palladium precursor, ligand, base, and solvent. The following tables summarize performance data for key reaction types, compiled from studies on the target substrate or structurally similar aryl iodides.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For electron-deficient iodo-pyridines, bulky, electron-rich phosphine ligands are often essential to promote the catalytic cycle.[1][2]

Catalyst System (Pd Precursor + Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Arylboronic acidNa₂CO₃DME80-1001285-95[1]
Pd(OAc)₂ + SPhosArylboronic acidK₃PO₄Toluene/H₂O10016~90General high-performance system
PdCl₂(dppf)Heteroarylboronic acidK₂CO₃Dioxane901880-92General high-performance system
G-COOH-Pd-10 (Heterogeneous)4-Fluorophenylboronic acidN/AN/A1103>90[3]

Note: Yields are representative and can vary based on the specific boronic acid used. Data may be extrapolated from reactions with similar iodo-heterocycles.

Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, linking the pyridine core to terminal alkynes. The reaction traditionally uses a palladium catalyst with a copper(I) co-catalyst.[4][5]

Catalyst System (Pd Precursor + Ligand)Co-catalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPhenylacetyleneEt₃NTHF65685-95[5]
Pd(OAc)₂ + PPh₃CuISubstituted Alkynesi-Pr₂NHDMF9012~88[5]
[DTBNpP]Pd(crotyl)Cl (Copper-free)NoneVarious AlkynesTMPDMSORT1871-96[6]
5% Pd on Alumina (Heterogeneous)0.1% Cu₂OPhenylacetyleneN/ATHF-DMA80Flow~70[7]

Note: TMP = 2,2,6,6-Tetramethylpiperidine; DMA = Dimethylamine. Room Temperature (RT) protocols offer milder conditions.

Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds. The choice of ligand is crucial for coupling aryl iodides with a wide range of primary and secondary amines.[2][8]

Catalyst System (Pd Precursor + Ligand)Amine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ + BINAPSecondary cyclic amineCs₂CO₃Toluene1002480-95[9]
Pd₂(dba)₃ + XPhosPrimary anilineK₃PO₄Dioxane11018>90[9]
Pd(OAc)₂ + RuPhosAliphatic primary amineNaOtBuToluene1001285-98General high-performance system
Pd[P(o-Tolyl)₃]₂Secondary acyclic amineNaOtBuToluene80-1001675-90[8][10]

Note: Ligand selection is critical and depends on the steric and electronic properties of the amine coupling partner.

Experimental Protocols

The following are generalized yet detailed protocols for conducting the cross-coupling reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure using a homogeneous palladium catalyst.

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Dioxane, 0.1 M concentration relative to the limiting reagent).

  • Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (12-24 h). Monitor reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a modern, copper-free approach which can offer better reproducibility and avoid copper contamination in the final product.[6]

  • Reaction Setup : In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a vial.

  • Reagent Addition : Add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), and anhydrous solvent (e.g., DMSO).

  • Base Addition : Add the base (e.g., TMP, 2.0 eq.) via syringe.

  • Reaction : Stir the reaction mixture at room temperature for the specified time (e.g., 18 h). Monitor for completion.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Purify the residue via column chromatography.

Visualized Workflows and Logic

Visual diagrams help clarify complex experimental procedures and decision-making processes in catalyst selection.

References

A Comparative Guide: In Silico Predictions vs. Experimental Outcomes for 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, 3-iodo-2-(trifluoromethyl)pyridine stands as a valuable building block. Its unique substitution pattern—an electron-withdrawing trifluoromethyl group and a versatile iodine atom—imparts specific reactivity and electronic properties that are crucial for the synthesis of complex molecules. This guide provides a comprehensive comparison of the predicted (in silico) and observed (experimental) characteristics of this compound, with a focus on its performance in key cross-coupling reactions.

In Silico Analysis: Predicting Reactivity and Properties

Computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into the electronic nature of this compound, which in turn governs its reactivity.

The trifluoromethyl (-CF₃) group at the 2-position is a strong electron-withdrawing group. This has a profound effect on the electron density of the pyridine ring, rendering it more electron-deficient. This deactivation of the ring influences its susceptibility to electrophilic aromatic substitution. Conversely, the iodine atom at the 3-position is a large, polarizable halogen, making the C-I bond a prime site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

DFT calculations on similarly substituted pyridines reveal a significant HOMO-LUMO gap, which is indicative of high electrophilic reactivity at the carbon bearing the iodine atom.[1] The electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilicity of the C-I bond, making it more susceptible to attack by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions.

Experimental Data: Physical and Chemical Properties

Experimental analysis of this compound confirms its predicted physical properties.

PropertyExperimental ValuePredicted Value
Molecular FormulaC₆H₃F₃IN-
Molecular Weight272.99 g/mol -
AppearanceYellow solid-
Melting Point42-43 °C-
Boiling Point210.089 °C at 760 mmHg-
Density1.975 g/cm³-
Flash Point80.859 °C-
XLogP-2.4

Performance in Cross-Coupling Reactions: A Comparative Overview

The true utility of this compound is demonstrated in its performance in various palladium-catalyzed cross-coupling reactions. The general order of reactivity for halopyridines in these reactions is I > Br > Cl, making iodinated pyridines like the title compound highly reactive substrates.

Below is a summary of expected outcomes in key cross-coupling reactions. While specific yields for this compound are not widely reported in comparative studies, the data from analogous iodopyridine systems provide a strong indication of its high reactivity.

Reaction TypeCoupling PartnerTypical Catalyst SystemExpected Reactivity/YieldAlternative Substrates & Comparison
Suzuki-Miyaura Arylboronic acidsPd(PPh₃)₄, a base (e.g., Na₂CO₃, K₂CO₃)High3-Bromo-2-(trifluoromethyl)pyridine would require harsher conditions (higher temperature, stronger base) and likely afford lower yields. 3-Chloro-2-(trifluoromethyl)pyridine would be even less reactive, often necessitating more specialized and expensive catalyst systems.
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂, CuI, a base (e.g., Et₃N)HighThe reactivity trend follows I > Br > Cl. The iodo-substituted pyridine is expected to undergo coupling under milder conditions and in shorter reaction times compared to its bromo and chloro counterparts.[2]
Heck AlkenesPd(OAc)₂, a phosphine ligand, a base (e.g., Et₃N)Good to HighAs with other cross-coupling reactions, the C-I bond is more readily activated than C-Br or C-Cl bonds, leading to more efficient reactions.
Buchwald-Hartwig Amination AminesA palladium precatalyst with a specialized phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., NaOtBu, K₃PO₄)HighThe high reactivity of the C-I bond allows for the coupling of a wide range of amines, including less nucleophilic ones, under conditions that might be ineffective for the corresponding bromo or chloro derivatives.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

Synthesis of 3-Aryl-2-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and 2 M aqueous sodium carbonate solution (2 mL) is added via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously under the inert atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-(trifluoromethyl)pyridine.

Visualizing Reaction Workflows and Reactivity

General Workflow for Suzuki-Miyaura Coupling

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Arylboronic Acid, and Pd Catalyst inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents and Base inert->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Remove Solvent extract->dry purify Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Relative Reactivity of Halopyridines in Cross-Coupling

G Relative Reactivity of Halopyridines in Cross-Coupling cluster_conditions Reaction Conditions I Iodo-Pyridine Br Bromo-Pyridine I->Br Higher Reactivity mild Milder Conditions (Lower Temp, Weaker Base) I->mild Cl Chloro-Pyridine Br->Cl Higher Reactivity moderate Moderate Conditions Br->moderate harsh Harsher Conditions (Higher Temp, Stronger Base) Cl->harsh

Caption: General trend of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quantification of chemical intermediates are critical for the successful synthesis of active pharmaceutical ingredients (APIs). 3-Iodo-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring the quality of this intermediate through robust and validated analytical methods is paramount for reproducibility and regulatory compliance.

This guide provides an objective comparison of common analytical methods applicable to the analysis of this compound. While specific cross-validation studies for this exact compound are not extensively published, this document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methods for structurally related pyridine derivatives. The provided experimental data and protocols serve as a strong foundation for method development, validation, and cross-validation for this compound.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or equipment.[2] This is crucial when transferring a method or comparing a new method against an established one.

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below as a starting point for the analysis of this compound. These protocols are based on validated methods for similar pyridine-containing molecules and should be adapted and validated for the specific compound and sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted pyridines.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV absorbance profile of this compound. For many pyridine derivatives, this is in the range of 210-270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[3]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Calibration:

    • Prepare a series of calibration standards of a reference standard of this compound in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] Given the boiling point of this compound is approximately 210°C, GC is a suitable analytical method.[1]

  • Instrumentation: GC system with a split/splitless injector coupled to a mass selective detector.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase, is often suitable for pyridine derivatives. A common alternative is a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, ethyl acetate).

    • The concentration should be optimized for the instrument's sensitivity.

  • Calibration:

    • Prepare a series of calibration standards of a reference standard of this compound in the same solvent as the sample.

    • Inject the standards to generate a calibration curve based on the peak area of a characteristic ion.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of pyridine derivatives, which can be used as a benchmark for the validation of methods for this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.[5]
Applicability Well-suited for non-volatile and thermally labile compounds.[5]Requires the analyte to be volatile and thermally stable.[5]
Linearity (R²) Typically ≥ 0.999[5]Typically ≥ 0.995[5]
Accuracy (% Recovery) 98.0% to 102.0%[5]95.0% to 105.0%[5]
Precision (% RSD) ≤ 2.0%[5]≤ 5.0% for assays, can be higher for trace analysis.[5]
Limit of Detection (LOD) Method-dependent, typically in the ng/mL range.Highly sensitive, often in the pg to fg range.
Limit of Quantitation (LOQ) Method-dependent, typically in the ng/mL range.Highly sensitive, often in the pg to fg range.

Mandatory Visualization

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.

CrossValidationWorkflow start Start: Define Cross-Validation Goals protocol Develop and Optimize Validation Protocols start->protocol method1 Primary Analytical Method (e.g., HPLC-UV) analysis1 Analyze Samples with Primary Method method1->analysis1 method2 Alternative Analytical Method (e.g., GC-MS) analysis2 Analyze Samples with Alternative Method method2->analysis2 samples Prepare Standard and Quality Control Samples protocol->samples samples->method1 samples->method2 data_comp Compare Datasets: - Accuracy - Precision - Linearity analysis1->data_comp analysis2->data_comp criteria Evaluate Against Pre-defined Acceptance Criteria data_comp->criteria criteria->protocol  Fail report Generate Cross-Validation Report criteria->report  Pass end End: Methods are Cross-Validated report->end

Workflow for the cross-validation of two analytical methods.

MethodSelection start Start: Define Analytical Need (Purity, Assay, Impurity Profile) volatility Is the analyte volatile and thermally stable? start->volatility gc_path Consider GC or GC-MS volatility->gc_path  Yes hplc_path Consider HPLC volatility->hplc_path  No sensitivity Is high sensitivity (trace analysis) required? gc_path->sensitivity end Final Method Selection routine_qc Is it for routine QC of non-volatile compounds? hplc_path->routine_qc sensitivity->gc_path  No (GC-FID may suffice) gcms GC-MS is a strong candidate sensitivity->gcms  Yes gcms->end hplcms Consider LC-MS hplcms->end routine_qc->hplcms  No (e.g., for unknown impurity ID) hplcuv HPLC-UV is often suitable routine_qc->hplcuv  Yes hplcuv->end

Logical workflow for selecting an appropriate analytical method.

References

A Head-to-Head Comparison of Coupling Methods for 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a common motif in pharmaceuticals, often requires strategic carbon-carbon and carbon-nitrogen bond formation to explore structure-activity relationships. Among the various substituted pyridines, 3-iodo-2-(trifluoromethyl)pyridine stands out as a versatile building block due to the presence of the reactive iodine atom and the electron-withdrawing trifluoromethyl group, which can influence the electronic properties and metabolic stability of the final molecule.

This guide provides a head-to-head comparison of four widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to facilitate their application in the laboratory.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for each coupling method, offering a clear comparison of their efficacy in the functionalization of trifluoromethyl-substituted pyridine rings. It is important to note that direct comparative studies on this compound are limited in the literature; therefore, data from closely related substrates are included to provide valuable insights.

Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling (4-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)Dioxane120 (Microwave)0.67Expected High
Sonogashira Coupling PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI-DMF100391[1]
Heck Coupling n-Butyl acrylatePdCl₂(dppf)Et₃NDMF1201.5Expected Good
Buchwald-Hartwig Amination PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Expected High

Note: "Expected High" and "Expected Good" yields are based on typical outcomes for these reactions with similar substrates, as specific data for this compound was not available in the cited literature.

Experimental Protocols

Detailed methodologies for each of the key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki Coupling Protocol

This protocol is adapted from a general microwave-assisted Suzuki coupling procedure for iodo-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes with stirring.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is based on a successful Sonogashira coupling of a similar trifluoromethyl-substituted bromopyridine.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 10 mL round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Heck Coupling Protocol

This protocol is a general procedure for the Heck coupling of aryl iodides with acrylates.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), PdCl₂(dppf) (2 mol%), and Et₃N (2.0 equiv) in DMF.

  • Heat the reaction mixture to 120 °C for 1.5 hours.

  • After cooling, extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides with secondary amines.[2]

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Argon) in a glovebox or using Schlenk techniques

Procedure:

  • In an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv).

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and piperidine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • Once complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each coupling method.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 B Add Solvents: - 1,4-Dioxane - 2M Na2CO3 (aq) A->B C Microwave Irradiation (120 °C, 40 min) B->C D Cool & Dilute C->D E Extraction & Washing D->E F Dry & Concentrate E->F G Column Chromatography F->G

A typical workflow for a Suzuki coupling reaction.

Sonogashira_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst Components: - Pd(CF3COO)2 - PPh3 - CuI - DMF B Stir (30 min) A->B C Add Reactants: - this compound - Phenylacetylene B->C D Heat (100 °C, 3 h) C->D E Cool & Dilute D->E F Extraction & Washing E->F G Dry & Concentrate F->G H Column Chromatography G->H

A typical workflow for a Sonogashira coupling reaction.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Sealed Tube: - this compound - n-Butyl acrylate - PdCl2(dppf) - Et3N - DMF B Heat (120 °C, 1.5 h) A->B C Cool & Extract B->C D Wash, Dry & Concentrate C->D E Column Chromatography D->E

A typical workflow for a Heck coupling reaction.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst System: - Pd2(dba)3 - XPhos - NaOtBu B Add: - Toluene - this compound - Piperidine A->B C Heat (100 °C, 12-24 h) B->C D Cool & Quench C->D E Extraction & Washing D->E F Dry & Concentrate E->F G Column Chromatography F->G

A typical workflow for a Buchwald-Hartwig amination.

Signaling Pathways and Logical Relationships

The products derived from these coupling reactions are often designed as modulators of biological signaling pathways. For instance, substituted pyridines are common scaffolds for kinase inhibitors, which interfere with phosphorylation cascades crucial for cell growth and proliferation. The choice of coupling partner can introduce functionalities that target specific binding pockets within the kinase domain.

Signaling_Pathway_Logic cluster_synthesis Synthetic Strategy cluster_bioactivity Biological Application A This compound C Coupling Reaction (e.g., Suzuki) A->C B Coupling Partner (e.g., Arylboronic Acid) B->C D Functionalized Pyridine Derivative C->D I Inhibition D->I E Kinase Target F ATP Binding E->F requires G Phosphorylation Cascade F->G initiates H Cell Proliferation G->H leads to I->F

Logical relationship from synthesis to biological inhibition.

References

Assessing the Biological Activity of 3-Iodo-2-(trifluoromethyl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. The 3-iodo-2-(trifluoromethyl)pyridine core represents a promising scaffold for the development of novel therapeutic agents. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity, while the iodine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space.

This guide provides a framework for assessing the biological activity of novel this compound derivatives, with a focus on anticancer activity. While specific experimental data for this compound derivatives is limited in the public domain, this guide presents standardized experimental protocols and comparative data from structurally related pyridine derivatives to offer a valuable resource for researchers in this field.

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound derivatives, it is useful to compare the cytotoxic effects of other substituted pyridine analogs that have been evaluated for their anticancer properties. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-UreasDerivative 8e MCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-UreasDerivative 8n MCF-7 (Breast)1.88Doxorubicin1.93
1,2,4 Triazole PyridinesDerivative TP6 B16F10 (Melanoma)41.12--
Pyrido[2,3-d]pyrimidinesDerivative 4 MCF-7 (Breast)0.57Staurosporine6.76
Pyrido[2,3-d]pyrimidinesDerivative 11 HepG2 (Liver)0.99Staurosporine5.07

Note: The data presented is for comparative purposes and is derived from studies on different classes of pyridine derivatives, not specifically 3-iodo-2-(trifluoromethyl)pyridines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of novel this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions of the test compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
  • The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells and Incubate (48-72h) seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (4h) add_mtt->incubation dissolve Dissolve Formazan with DMSO incubation->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Should a this compound derivative show significant anticancer activity, further studies would be necessary to elucidate its mechanism of action. A potential mechanism could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Derivative Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a bioactive derivative.

Conclusion

References

A Comparative Guide to the Reproducibility of Published Methods Utilizing 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published methods for key cross-coupling reactions involving 3-Iodo-2-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The aim is to offer a clear perspective on the reproducibility and efficiency of these methods, supported by available experimental data. This document summarizes quantitative data, presents detailed experimental protocols for seminal reactions, and visualizes reaction workflows to aid in experimental design and execution.

Introduction to this compound in Cross-Coupling Reactions

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom within the pyridine ring significantly influences the reactivity of the C-I bond. This guide focuses on three of the most widely employed transformations for this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each of these reactions, we will compare the performance of this compound with its bromo- and chloro-analogs where data is available, highlighting the impact of the halogen on reaction outcomes.

Comparative Performance in Key Cross-Coupling Reactions

The reactivity of 3-halo-2-(trifluoromethyl)pyridines in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond in this compound typically allows for milder reaction conditions and faster reaction times compared to its bromo and chloro counterparts.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. The following table summarizes representative conditions and yields for the coupling of 3-halo-2-(trifluoromethyl)pyridines with arylboronic acids.

HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo (4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/Dioxane854est. >90[2]
Bromo Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901875-85[2]
Chloro Phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O8024~70-80[3]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a compilation from various sources for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below compares the amination of 3-halo-2-(trifluoromethyl)pyridines.

HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuTolueneReflux6est. ~90[4]
Bromo Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18)BINAP (0.35)NaOtBuToluene80460[5]
Chloro MorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuTolueneReflux694[4]

Note: The higher yield for the chloro-substituted pyridine in this specific example may be attributed to the optimized catalyst system (XPhos) which is known to be effective for less reactive aryl chlorides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodo PhenylacetylenePdCl₂(PPh₃)₂ (5)5Et₃NDMF65-est. ~90[6]
Bromo 3-Ethynylpyridine--TMPDMSO60371[7]
Chloro PhenylacetylenePdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]Ionic Liquid55372 (for 2-chloro-5-iodopyridine)[8]

Note: Direct comparison is challenging due to the variety of reaction conditions reported. The iodo-derivative is generally expected to provide higher yields under milder conditions.

Experimental Protocols for Key Reactions

The following are detailed protocols for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are based on established methods for similar substrates and should serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with (4-methoxyphenyl)boronic acid.

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk tube via syringe, followed by degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add this compound, Arylboronic Acid, and Base to Flask B 2. Add Anhydrous Solvent A->B C 3. Degas Mixture B->C D 4. Add Palladium Catalyst and Ligand C->D E 5. Heat to Desired Temperature D->E F 6. Stir for 12-24h E->F G 7. Monitor by TLC/GC-MS F->G H 8. Cool and Quench G->H I 9. Extraction with Organic Solvent H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Deprot Deprotonation AmineCoord->Deprot PdAmido Ar-Pd(II)L_n-NR₂ Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling_Workflow A Combine Aryl Halide, Pd Catalyst, CuI in Flask B Establish Inert Atmosphere (Ar or N₂) A->B C Add Anhydrous Solvent and Amine Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at RT or Heat D->E F Monitor Reaction (TLC/GC-MS) E->F G Workup: Dilute, Filter, Wash, Dry, Concentrate F->G H Purify by Flash Chromatography G->H

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The reproducibility of published methods using this compound in key cross-coupling reactions is generally high, provided that careful attention is paid to reaction conditions, particularly the choice of catalyst, ligand, base, and solvent. As expected from fundamental principles of organic chemistry, the iodo-derivative demonstrates superior reactivity compared to its bromo and chloro analogs, often allowing for milder conditions and higher yields. This guide provides a foundation for researchers to select and optimize reaction conditions for their specific synthetic targets. It is crucial to note that the data presented is a representative summary, and optimization is often necessary for new substrate combinations to achieve optimal results.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Iodo-2-(trifluoromethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-2-(trifluoromethyl)pyridine, drawing upon safety data sheets for structurally similar compounds to ensure a comprehensive and cautious approach.

Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from SDSs for analogous compounds, including other halogenated and trifluoromethylated pyridines. It is imperative to consult with a certified safety professional and your institution's environmental health and safety (EHS) department for definitive disposal protocols.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, ensure the following personal protective equipment and engineering controls are in place to minimize exposure.

Item Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Prevents skin contact.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Ventilation Fume hoodMinimizes inhalation of dust or vapors.

II. Spill and Leak Procedures

In the event of a spill or leak, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity.

  • If the spill is significant, evacuate the immediate area.

  • Ensure the area is well-ventilated, preferably within a fume hood.

Step 2: Containment

  • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.

  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

Step 3: Collection

  • Place the contained material into a clearly labeled, sealed container for hazardous waste.

Step 4: Decontamination

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

III. Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations.

Step 1: Waste Segregation

  • Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, cleaning supplies) in a designated, compatible, and properly labeled hazardous waste container.

Step 2: Container Management

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][2]

  • Provide the waste disposal company with a complete and accurate description of the waste.

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Iodo-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Iodo-2-(trifluoromethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedural steps is critical to ensure personal safety and proper disposal.

Hazard Identification and Classification

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][4].

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if swallowed or inhaled[2].

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the required protective gear[2][5][6][7].

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised.[2][5][8]
Eyes/Face Safety goggles and face shieldSafety goggles should be worn at a minimum. A face shield is required when there is a risk of splashing.[2][9]
Body Laboratory coatA flame-resistant lab coat should be worn and buttoned completely.[5][7]
Respiratory RespiratorUse only in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5][10]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][7][11]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: Carefully open the container and dispense the required amount. Avoid generating dust or aerosols. Keep the container tightly closed when not in use.[1][7]

  • Spill Management: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and follow emergency procedures.[1][12]

  • Doffing PPE: After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[1][14]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][12] Do not discharge into drains or the environment.[1][11]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) for similar compounds B Ensure proper ventilation (Chemical Fume Hood) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Inspect container for damage C->D E Carefully dispense the chemical D->E F Keep container sealed when not in use E->F G Segregate and label all waste (Chemical, Contaminated PPE) F->G I Clean work area thoroughly F->I H Dispose of as hazardous waste per institutional guidelines G->H J Remove PPE and wash hands H->J I->J K In case of spill, follow established spill cleanup procedures L In case of exposure, seek immediate medical attention

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.